Losmapimod
Descripción
Losmapimod has been investigated for the prevention of Chronic Obstructive Pulmonary Disease.
This compound is an orally bioavailable inhibitor of the alpha and beta isoforms of p38 mitogen-activated protein kinase (MAPK), with potential immunomodulating and anti-inflammatory activities. Upon oral administration, this compound inhibits the activity of p38alpha/beta MAPK, thereby preventing p38alpha/beta MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines. p38 MAPK, a serine/threonine protein kinase, plays an important role in regulating the transcription and translation of cytokines involved in inflammation including tumor necrosis factor alpha (TNF-alpha) and interleukin (IL)-1, IL-6 and IL-8.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 11 investigational indications.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYABQBFGDZVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974109 | |
| Record name | Losmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585543-15-3 | |
| Record name | Losmapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=585543-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Losmapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0585543153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Losmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12270 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Losmapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl)-N-neopentylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOSMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2DQF16BXE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Losmapimod and the p38 α/β MAPK Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Losmapimod is a selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β). Initially developed for cardiovascular and inflammatory diseases, its therapeutic potential has been most extensively investigated in Facioscapulohumeral Muscular Dystrophy (FSHD). FSHD is a genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle. The p38 MAPK signaling pathway has been identified as a key regulator of DUX4 expression, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound, its mechanism of action, the p38 MAPK signaling pathway, and a detailed summary of preclinical and clinical findings, with a focus on quantitative data and experimental methodologies.
Introduction to this compound
This compound (also known as GW856553X) is a potent inhibitor of p38 MAPKα and p38 MAPKβ.[1][2] It has been evaluated in numerous clinical trials across various indications, demonstrating a generally well-tolerated safety profile in over 3,500 subjects.[3] While it did not show efficacy in trials for conditions like acute coronary syndrome and chronic obstructive pulmonary disease (COPD), preclinical studies demonstrating its ability to reduce DUX4 expression led to its investigation as a potential treatment for FSHD.[3][4]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[5] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[5][6] There are four isoforms of p38 MAPK: α, β, γ, and δ. This compound specifically targets the α and β isoforms.[7]
The canonical p38 MAPK activation cascade is a three-tiered kinase module. It is initiated by various upstream stimuli that activate a MAPKKK (e.g., ASK1, TAK1), which in turn phosphorylates and activates a MAPKK (MKK3, MKK6).[6] Activated MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[6] Activated p38 MAPK can then phosphorylate a wide array of downstream substrates, including other protein kinases (like MAPKAPK2/MK2) and transcription factors (such as ATF2), to elicit a cellular response. In the context of FSHD, the p38α MAPK isoform is understood to be a key regulator of DUX4 gene expression.[8]
Quantitative Data Summary
In Vitro Efficacy and Binding Affinity
| Parameter | Target | Value | Reference |
| pKi | p38α MAPK | 8.1 | [7] |
| p38β MAPK | 7.6 | [7] | |
| IC50 | p38α-dependent TNFα production (in human PBMCs) | 0.1 µM | [9] |
Pharmacokinetics in Healthy Volunteers
The pharmacokinetic profile of this compound has been characterized in healthy volunteers following both intravenous (IV) and oral (PO) administration.
| Parameter | 3 mg IV (n=12) | 15 mg PO (n=12) | Reference |
| Cmax (µg/L) | 59.4 | 45.9 | [4] |
| AUC0-∞ (µg·h/L) | 171.1 | 528.0 | [4] |
| Absolute Oral Bioavailability | - | 0.62 (90% CI: 0.56, 0.68) | [4] |
| Tmax (hours) | - | 3-4 | [10] |
| t1/2 (hours) | - | ~7.9-9.0 | [10] |
| Mean Oral Clearance (Male) | - | ~31.2 L/h | [2] |
| Mean Oral Clearance (Female) | - | ~24.6 L/h | [2] |
Pharmacodynamics in Healthy Volunteers
The pharmacodynamic effects of this compound have been assessed by measuring the phosphorylation of downstream targets of p38 MAPK, such as heat shock protein 27 (pHSP27), and inflammatory biomarkers like high-sensitivity C-reactive protein (hsCRP).
| Parameter | 3 mg IV | 15 mg PO | Reference |
| Maximal Reduction in pHSP27 | 44% (95% CI: 38%, 50%) at 30 min | 55% (95% CI: 50%, 59%) at 4 h | [4] |
| Reduction in hsCRP (at 24h) | - | 17% (95% CI: 9%, 24%) | [4] |
Summary of Key Clinical Trials in FSHD
| Trial Name/Phase | N | Design | Treatment | Duration | Primary Endpoint | Key Outcomes | Reference |
| Phase 1 | 15 (FSHD) | Randomized, Double-Blind, Placebo-Controlled | This compound 7.5 mg or 15 mg BID or Placebo | 14 days | Safety, Tolerability, PK, Target Engagement | Well-tolerated, dose-dependent PK and target engagement observed. | [11] |
| ReDUX4 (Phase 2b) | 80 | Randomized, Double-Blind, Placebo-Controlled | This compound 15 mg BID or Placebo | 48 weeks | Change in DUX4-driven gene expression | Primary endpoint not met. Showed potential improvements in muscle fat infiltration and reachable workspace. | [9][10] |
| REACH (Phase 3) | 260 | Randomized, Double-Blind, Placebo-Controlled | This compound 15 mg BID or Placebo | 48 weeks | Change in Reachable Workspace (RWS) | Did not meet primary or secondary endpoints. Development for FSHD suspended. | [7][12] |
Summary of Adverse Events in FSHD Clinical Trials
This compound has been generally well-tolerated in clinical trials for FSHD.
| Adverse Event Profile | This compound Group | Placebo Group | Reference |
| ReDUX4 Trial | [10] | ||
| Treatment-Emergent AEs (TEAEs) | 29 events (9 drug-related) | 23 events (2 drug-related) | |
| Serious AEs (unrelated to drug) | 2 | 0 | |
| REACH Trial | |||
| Treatment-related AEs | Similar rate in both arms | Similar rate in both arms | |
| Treatment-related Serious AEs | 0 | - | |
| Common AEs (mild to moderate) | Eczema, dry skin, fall, ALT increase, headache, pain | [13][14] |
Experimental Protocols
In Vitro DUX4 Expression and Inhibition Assay
Objective: To assess the effect of this compound on DUX4 expression and downstream activity in FSHD patient-derived myotubes.
Methodology:
-
Cell Culture: FSHD patient-derived myoblasts are cultured and differentiated into myotubes.[2]
-
Compound Treatment: Differentiated myotubes are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).[2]
-
Endpoint Measurement:
-
DUX4-driven Gene Expression: RNA is extracted from the myotubes, and quantitative real-time PCR (qRT-PCR) or RNA-sequencing is performed to measure the expression levels of DUX4 and its target genes (e.g., MBD3L2, ZSCAN4, TRIM43).[2]
-
Cell Death/Apoptosis: Apoptosis is quantified by measuring the levels of cleaved caspase-3 through immunocytochemistry (ICC).[2]
-
p38 MAPK Activity: The phosphorylation status of p38 MAPK is assessed via Western blot analysis.[7]
-
Quantitative RT-PCR for DUX4-driven Gene Expression in Muscle Biopsies
Objective: To quantify the expression of DUX4 and its downstream target genes in skeletal muscle biopsies from FSHD patients.
Methodology:
-
Muscle Biopsy: Needle muscle biopsies are obtained from a target muscle (e.g., quadriceps).[10]
-
RNA Extraction: Total RNA is extracted from the muscle tissue using a suitable kit and protocol.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qRT-PCR: A validated qRT-PCR assay, such as a Fluidigm-based assay, is used to measure the expression of a panel of DUX4-regulated genes (e.g., CCNA1, KHDC1L, MBD3L2, PRAMEF6, SLC34A2, ZSCAN4) and reference genes for normalization (e.g., TBP, HMBS, CDKN1B). The relative expression levels are calculated to determine the DUX4-driven gene signature.
Reachable Workspace (RWS) Assessment
Objective: To quantitatively measure upper extremity function and range of motion.
Methodology:
-
Setup: The subject is seated in front of a 3D motion sensor (e.g., Microsoft Kinect).[12]
-
Movement Protocol: The subject performs a series of standardized upper limb movements, including lifting the arm in different vertical planes and horizontal sweeps.[12]
-
Data Acquisition and Analysis: The 3D motion sensor captures the trajectory of the arm movements. This data is then used to reconstruct the individual's reachable workspace, which is expressed as a relative surface area (RSA).[12]
Muscle Fat Infiltration (MFI) by MRI
Objective: To quantify the degree of fatty infiltration in skeletal muscles.
Methodology:
-
Image Acquisition: Whole-body or regional MRI scans are performed. The Dixon technique (a chemical-shift imaging method) is commonly used to generate water-only and fat-only images.[3][5]
-
Image Analysis: The images are processed to create fat-fraction maps. Regions of interest (ROIs) are drawn around specific muscles, and the average fat fraction within these ROIs is calculated to quantify the MFI.[5]
Hand-held Dynamometry for Shoulder Abduction Strength
Objective: To measure the isometric strength of the shoulder abductor muscles.
Methodology:
-
Positioning: The patient is seated with the shoulder abducted to 90 degrees and the elbow flexed to 90 degrees.
-
Device Placement: The hand-held dynamometer is placed just proximal to the lateral epicondyle of the humerus.
-
Measurement: The patient is instructed to exert maximal force against the dynamometer for a set duration (e.g., 3-5 seconds). The peak force generated is recorded. Multiple trials are typically performed, and the average or maximum value is used for analysis.
Conclusion
This compound is a well-characterized p38 α/β MAPK inhibitor with a clear mechanism of action. Its ability to modulate the p38 MAPK pathway, a key regulator of DUX4 expression, provided a strong rationale for its investigation in FSHD. While preclinical and early clinical studies showed promise, the Phase 3 REACH trial did not demonstrate a statistically significant clinical benefit, leading to the discontinuation of its development for this indication.[7][12] The extensive data gathered from the this compound clinical program, however, has provided invaluable insights into the pathophysiology of FSHD, the challenges of clinical trial design for this disease, and the utility of various outcome measures. This knowledge will be instrumental in guiding future research and the development of new therapeutic strategies for FSHD.
References
- 1. mdaconference.org [mdaconference.org]
- 2. fulcrumtx.com [fulcrumtx.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. fulcrumtx.com [fulcrumtx.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single-nucleus RNA-seq identifies divergent populations of FSHD2 myotube nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. fshdsociety.org [fshdsociety.org]
- 11. embopress.org [embopress.org]
- 12. Temporal variation in p38-mediated regulation of DUX4 in facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DUX4 Transcript Knockdown with Antisense 2′-O-Methoxyethyl Gapmers for the Treatment of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Losmapimod and the Regulation of DUX4 Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Facioscaphumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[1][2] The DUX4 protein, a transcription factor, triggers a cascade of gene expression leading to muscle cell death and inflammation.[2][3] Losmapimod, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, was investigated as a potential therapeutic for FSHD by targeting the signaling pathways that regulate DUX4 expression.[2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of DUX4 regulation, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. While preclinical studies demonstrated a dose-dependent suppression of DUX4 expression by this compound, clinical trials in FSHD patients did not meet their primary endpoints related to DUX4 gene expression or clinical benefit.[1][5][6][7][8] Consequently, the clinical development of this compound for FSHD has been suspended.[7][8] This document serves as a comprehensive resource for understanding the scientific rationale and experimental history of targeting the p38 MAPK pathway for DUX4 suppression.
Introduction: The Role of DUX4 in FSHD and the Rationale for p38 MAPK Inhibition
FSHD is primarily caused by the epigenetic derepression of the D4Z4 macrosatellite array on chromosome 4, leading to the inappropriate expression of DUX4 in skeletal muscle.[1][2] Normally silenced in somatic tissues, the DUX4 protein acts as a potent transcription factor, activating a downstream gene network that results in myotoxicity, apoptosis, and inflammation, ultimately leading to muscle degeneration and replacement by fat.[2][9]
The p38 MAPK signaling pathway is a key regulator of cellular responses to stress and inflammatory stimuli.[1] Preclinical research identified the p38α MAPK isoform as a critical positive regulator of DUX4 expression in FSHD patient-derived muscle cells.[2] This discovery provided the scientific rationale for investigating p38 MAPK inhibitors as a therapeutic strategy to suppress DUX4 expression and mitigate its downstream toxic effects. This compound, a well-characterized and clinically tested selective inhibitor of p38α and p38β MAPK, emerged as a promising candidate for this purpose.[1][2][4]
Mechanism of Action of this compound on the DUX4 Pathway
This compound exerts its effect by inhibiting the kinase activity of p38α and p38β MAPK.[1][5] In the context of FSHD, the proposed mechanism involves the interruption of a signaling cascade that leads to the transcriptional activation of the DUX4 gene. By blocking p38 MAPK, this compound was shown in preclinical models to reduce the expression of DUX4 mRNA and its downstream target genes, thereby preventing subsequent myotoxicity and cell death.[1][3][10][11]
Caption: this compound's proposed mechanism of action in inhibiting DUX4 expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in the context of FSHD.
Table 1: Preclinical In Vitro and In Vivo Data
| Parameter | Model System | Treatment | Key Findings | Reference |
| DUX4 Target Gene Expression (MBD3L2) | FSHD1 & FSHD2 Patient Myotubes | p38 Inhibitors (including this compound) | Dose-dependent suppression of DUX4 target genes. IC50 values reported for various inhibitors. | [12] |
| DUX4 and Target Gene mRNA Levels | Xenograft Mice with FSHD Patient Myoblasts | This compound (6 mg/kg and 18 mg/kg, twice daily) | Dose-dependent decrease in DUX4 and DUX4 target mRNA. ~80% reduction at 6 mg/kg and >90% reduction at 18 mg/kg. | [12] |
| Myogenesis | FSHD Patient Myotubes | This compound | No negative impact on myogenesis or key myogenic programming genes. | [3][11] |
| Cell Viability | FSHD Patient Myotubes | This compound | Reduction in DUX4-mediated cell death. | [3][11] |
Table 2: ReDUX4 Phase 2b Clinical Trial Data
| Endpoint | Metric | This compound Group | Placebo Group | P-value | Reference |
| Primary Endpoint | |||||
| Change in DUX4-driven Gene Expression | Least Squares Mean Change from Baseline | 0.83 | 0.40 | 0.56 | [6][13] |
| Secondary Endpoints | |||||
| Muscle Fat Infiltration (MRI) | Between-group difference in percentage points | -0.49 | [6] | ||
| Reachable Workspace (RWS) | Showed improvements | [5] | |||
| Patient Global Impression of Change (PGIC) | Showed improvements | [5] |
Table 3: REACH Phase 3 Clinical Trial Data
| Endpoint | Metric | This compound Group | Placebo Group | P-value | Reference |
| Primary Endpoint | |||||
| Change in Reachable Workspace (RWS) | Improvement in RSA at week 48 | 0.013 (±0.007) | 0.010 (±0.007) | 0.75 | [8] |
| Secondary Endpoints | |||||
| Muscle Fat Infiltration (MFI) by MRI | Increase in MFI at week 48 | 0.42% | 0.576% | 0.16 | [8] |
| Shoulder Abductor Strength | Improvement in abductor strength at week 48 | 9.63% | 2.24% | 0.51 | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's effect on DUX4 expression and its consequences.
Measurement of DUX4-driven Gene Expression in Muscle Biopsies (as in ReDUX4)
-
Objective: To quantify the change in the expression of a composite of DUX4-regulated gene transcripts in skeletal muscle tissue.
-
Procedure:
-
Muscle Biopsy Collection: Obtain needle biopsy samples from a suitable skeletal muscle (e.g., quadriceps) at baseline and after the treatment period (e.g., week 16 or 36).[6][13]
-
RNA Extraction: Immediately process or flash-freeze the tissue to preserve RNA integrity. Extract total RNA from the muscle tissue using a standardized commercial kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).
-
RNA Quality Control: Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative Polymerase Chain Reaction (qPCR): Perform qPCR using a validated set of primers and probes for a pre-defined panel of DUX4 target genes.[6] A composite score is often derived from the expression levels of these genes.[6] Normalize the expression data to a stable housekeeping gene.
-
Data Analysis: Calculate the change in DUX4-driven gene expression from baseline for each participant. Statistical analysis (e.g., least squares mean change) is then used to compare the treatment and placebo groups.[6]
-
Caption: Workflow for measuring DUX4-driven gene expression in muscle biopsies.
In Vitro DUX4 Toxicity and Cell Viability Assays
-
Objective: To assess the ability of a compound to inhibit DUX4-induced cell death in a myoblast cell line.
-
Procedure:
-
Cell Culture: Culture a suitable cell line, such as C2C12 myoblasts engineered with a doxycycline-inducible DUX4 expression system (iC2C12-DUX4).[14][15]
-
Compound Treatment: Plate the cells in a multi-well format and treat with varying concentrations of the test compound (e.g., this compound) or a vehicle control.[14]
-
DUX4 Induction: Induce DUX4 expression by adding doxycycline to the culture medium.[14][15]
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).
-
Viability Measurement: Assess cell viability using a quantitative method:
-
ATP-based Assay (e.g., CellTiter-Glo): This luminescent assay measures ATP levels, which correlate with the number of metabolically active cells.[14][15][16]
-
Caspase-3/7 Apoptosis Assay: This assay measures the activity of key executioner caspases involved in apoptosis, providing a specific measure of programmed cell death.[17]
-
-
Data Analysis: Normalize the viability data to control wells and calculate dose-response curves to determine the potency of the compound in preventing DUX4-mediated toxicity.
-
RNAscope In Situ Hybridization for DUX4 mRNA Detection
-
Objective: To detect and localize DUX4 mRNA within individual cells, a challenging task due to its low and stochastic expression.[18][19][20]
-
Procedure:
-
Sample Preparation: Prepare cultured cells (e.g., FSHD patient-derived myotubes) or tissue sections on slides.
-
Fixation and Permeabilization: Fix the samples (e.g., with formaldehyde) and then permeabilize them to allow probe entry.
-
Probe Hybridization: Hybridize the samples with a custom-designed set of "double Z" oligonucleotide probes that are specific to the DUX4 mRNA sequence.[19][21]
-
Signal Amplification: Perform a series of sequential hybridization steps with signal amplification molecules that build a "tree-like" structure on the hybridized probes.[19]
-
Detection: Use an enzyme-linked probe (e.g., horseradish peroxidase) followed by a chromogenic substrate (e.g., DAB, which produces a brown precipitate) or a fluorescent probe to visualize the signal.[22]
-
Imaging and Analysis: Image the slides using brightfield or fluorescence microscopy. The presence of punctate dots indicates individual DUX4 mRNA molecules, allowing for quantification of DUX4-positive cells or signal intensity.[21][22]
-
Caption: Key steps of the RNAscope in situ hybridization workflow for DUX4 mRNA.
Conclusion and Future Perspectives
The investigation of this compound for the treatment of FSHD represents a significant, data-driven effort to target the root cause of the disease. Preclinical studies robustly demonstrated that inhibition of the p38 MAPK pathway could effectively suppress DUX4 expression and its downstream cytotoxic effects.[1][11][12] However, this promising preclinical activity did not translate into a statistically significant reduction of DUX4-driven gene expression in the Phase 2b ReDUX4 clinical trial.[5][6][9] This discrepancy was attributed to the high biological variability and stochastic nature of DUX4 expression in patient muscle tissue, which confounded the ability to detect a treatment effect on this biomarker.[5][9][23]
Despite not meeting the primary biomarker endpoint, the ReDUX4 trial did show potential benefits in secondary outcomes related to muscle health and function.[5][6] These encouraging signs led to the design of the Phase 3 REACH trial, which unfortunately also failed to meet its primary and secondary endpoints, leading to the discontinuation of the this compound program for FSHD.[7][8]
The story of this compound and DUX4 regulation offers valuable lessons for future drug development in FSHD. It highlights the challenge of translating preclinical findings in genetically complex and variable diseases to clinical outcomes. Furthermore, it underscores the critical need for sensitive and reliable biomarkers that can accurately reflect target engagement and predict clinical benefit in a heterogeneous patient population. While the direct inhibition of p38 MAPK with this compound did not prove successful, the extensive research conducted has significantly advanced the understanding of DUX4 regulation and has informed the design of subsequent clinical trials for other therapeutic modalities in FSHD.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. fulcrumtx.com [fulcrumtx.com]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. myfshd.org [myfshd.org]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. medpagetoday.com [medpagetoday.com]
- 7. This compound Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 8. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 9. fshdsociety.org [fshdsociety.org]
- 10. fshdsociety.org [fshdsociety.org]
- 11. mdaconference.org [mdaconference.org]
- 12. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening identifies inhibitors of DUX4-induced myoblast toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RIPK3‐mediated cell death is involved in DUX4‐mediated toxicity in facioscapulohumeral dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-Translational Modifications of the DUX4 Protein Impact Toxic Function in FSHD Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNAscope in situ hybridization-based method for detecting DUX4 RNA expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. RNAscope in situ hybridization-based method for detecting DUX4 RNA expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. fshdsociety.org [fshdsociety.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. neurologylive.com [neurologylive.com]
The Rise and Fall of a p38 MAPK Inhibitor: A Technical History of GSK's Losmapimod
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Preclinical, and Clinical Development of Losmapimod by GlaxoSmithKline.
Executive Summary
This compound (GW856553X), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), represents a significant chapter in the exploration of anti-inflammatory therapies for cardiovascular and respiratory diseases. Developed by GlaxoSmithKline (GSK), the journey of this compound from a promising preclinical candidate to its eventual discontinuation for major indications offers valuable insights into the complexities of targeting inflammatory pathways in chronic diseases. This technical guide provides a comprehensive overview of the discovery and development history of this compound during its tenure at GSK, with a focus on its mechanism of action, preclinical findings, and extensive clinical trial program in acute coronary syndrome (ACS) and chronic obstructive pulmonary disease (COPD). While this compound demonstrated a favorable safety profile and target engagement, it ultimately failed to meet primary efficacy endpoints in pivotal trials, leading to the cessation of its development by GSK for these indications. This document serves as a detailed resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental methodologies, and the underlying scientific rationale of the this compound program at GSK.
Introduction: The Rationale for Targeting p38 MAPK
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in the cellular response to inflammatory cytokines and environmental stress. Activation of the p38 MAPK pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases. In the context of cardiovascular disease, p38 MAPK is activated in response to ischemia and other stressors, contributing to cytokine amplification, plaque instability, and adverse cardiac remodeling. Similarly, in chronic obstructive pulmonary disease (COPD), p38 MAPK is involved in the inflammatory cascade that drives airway inflammation and lung damage. This compound was developed by GSK as a selective inhibitor of the p38α and p38β isoforms, with the therapeutic hypothesis that attenuating this inflammatory signaling could lead to improved clinical outcomes in these conditions.
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound is an orally active, potent, and selective inhibitor of p38α and p38β MAPK. It competitively binds to the ATP-binding pocket of the p38 enzyme, preventing its phosphorylation and subsequent activation of downstream targets.
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is a three-tiered kinase cascade. Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6. These MAPKKs then phosphorylate and activate p38 MAPK. Activated p38 MAPK translocates to the nucleus to regulate the activity of numerous transcription factors and other protein kinases, leading to the production of pro-inflammatory cytokines and other mediators of inflammation.
Preclinical Development
GSK conducted a series of preclinical studies to evaluate the pharmacology, pharmacokinetics, and toxicology of this compound. While specific, detailed protocols of these internal studies are not publicly available, published literature provides insights into the types of models and assays utilized.
In Vitro Studies
-
Kinase Assays: Standard in vitro kinase assays were likely employed to determine the inhibitory activity and selectivity of this compound against a panel of kinases. These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
-
Cell-based Assays: Cellular assays using immune cells (e.g., peripheral blood mononuclear cells) or other relevant cell lines would have been used to assess the effect of this compound on the production of inflammatory cytokines (e.g., TNF-α, IL-6) following stimulation with lipopolysaccharide (LPS) or other inflammatory stimuli.
In Vivo Studies
-
Animal Models of Inflammation: Rodent models of inflammation, such as LPS-induced endotoxemia, were likely used to evaluate the in vivo anti-inflammatory activity of this compound.
-
Animal Models of Cardiovascular Disease: Preclinical studies in animal models of myocardial infarction were conducted. For instance, in a hypertensive rat model prone to stroke, this compound was shown to improve survival and endothelial function.
-
Animal Models of COPD: Animal models of COPD, often induced by cigarette smoke exposure in mice or rats, would have been used to assess the impact of this compound on lung inflammation and airway remodeling.
Clinical Development Program at GSK
GSK initiated an extensive clinical development program for this compound, primarily focusing on acute coronary syndrome and chronic obstructive pulmonary disease.
Phase I Studies in Healthy Volunteers
Early-phase clinical trials in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of this compound. These studies determined the appropriate dose range for subsequent efficacy trials.
Clinical Development in Acute Coronary Syndrome (ACS)
The rationale for using this compound in ACS was based on the central role of inflammation in the pathophysiology of plaque rupture and subsequent ischemic events.
The S tudy o f L os mapimod T reatment on I nflammation and Infarc tSiz e (SOLSTICE ) was a Phase II, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with non-ST-segment elevation myocardial infarction (NSTEMI).
Experimental Protocol:
-
Patient Population: Patients with NSTEMI.
-
Intervention: this compound or placebo in addition to standard of care.
-
Primary Endpoints: Change in high-sensitivity C-reactive protein (hsCRP) levels and infarct size.
-
Key Secondary Endpoints: B-type natriuretic peptide (BNP) levels.
Results Summary: The SOLSTICE trial did not meet its primary endpoints of reducing hsCRP or infarct size.
The L osmA pimod T o I nhibit p38 MAP kinase as a T herapeu tic target and mod ify outcome s after an acute coronary syndrome - T hrombolysis I n M yocardial I nfarction 60 (LATITUDE-TIMI 60) was a large-scale Phase III clinical outcomes study.
Experimental Protocol:
-
Patient Population: Patients presenting with acute coronary syndrome (heart attack).
-
Intervention: this compound 7.5 mg twice daily or placebo for 3 months, in addition to standard of care.
-
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent revascularization.
Results Summary: An interim analysis of Part A of the study, involving 3,503 patients, did not show evidence of efficacy for the primary endpoint.[1] This led to the decision not to proceed to the larger Part B of the trial and the discontinuation of this compound development for ACS by GSK.[1]
| Clinical Trial | Phase | Indication | Number of Patients (in interim analysis) | Dosage | Primary Endpoint | Outcome |
| SOLSTICE | II | NSTEMI | N/A | Not specified | Change in hsCRP and infarct size | Did not meet primary endpoints |
| LATITUDE-TIMI 60 | III | Acute Coronary Syndrome | 3,503 | 7.5 mg twice daily | Composite of MACE | No evidence of efficacy[1] |
Table 1: Summary of Key GSK Clinical Trials of this compound in Acute Coronary Syndrome.
Clinical Development in Chronic Obstructive Pulmonary Disease (COPD)
The chronic inflammation in the airways of COPD patients provided a strong rationale for investigating the therapeutic potential of this compound.
GSK conducted multiple Phase II trials to evaluate the efficacy and safety of this compound in patients with COPD. These trials assessed various endpoints, including exercise tolerance, lung function, and exacerbation rates.
Experimental Protocol (General Design):
-
Patient Population: Patients with moderate to severe COPD.
-
Intervention: Various doses of this compound (e.g., 2.5 mg, 7.5 mg, 15 mg twice daily) or placebo.
-
Primary Endpoints: Varied across trials, including change in 6-minute walk distance and annualized rate of moderate/severe exacerbations.
Results Summary: Across multiple Phase II trials, this compound failed to demonstrate a significant improvement in key clinical outcomes in patients with COPD.[2] For example, one trial (NCT01218126) showed no significant improvement in the 6-minute walk distance.[3] Another study was terminated early due to the low probability of a successful outcome in reducing exacerbation rates.[2]
| Clinical Trial Identifier | Phase | Indication | Number of Patients | Dosage(s) | Primary Endpoint | Outcome |
| NCT01218126 | II | COPD | 602 | 2.5 mg, 7.5 mg, 15 mg twice daily | Change in 6-minute walk distance | No significant improvement[3] |
| Unnamed (Pascoe et al., 2017) | II | COPD | 184 | 15 mg twice daily | Annualized rate of moderate/severe exacerbations | No improvement in exacerbation rate[2] |
Table 2: Summary of Key GSK Clinical Trials of this compound in COPD.
Discontinuation by GSK and Subsequent Developments
In 2016, following the disappointing results from the clinical trials in both ACS and COPD, GSK terminated the development of this compound for these indications. Despite its failure to demonstrate efficacy in these large patient populations, the drug was generally well-tolerated in over 3,500 subjects across numerous trials.
In 2019, Fulcrum Therapeutics acquired the rights to this compound from GSK. Fulcrum repurposed the drug for the treatment of facioscapulohumeral muscular dystrophy (FSHD), a rare genetic muscle disorder. This decision was based on the discovery that p38α/β MAPK inhibitors can suppress the expression of the DUX4 gene, the root cause of FSHD.
Conclusion
The development of this compound by GlaxoSmithKline represents a comprehensive and rigorous effort to evaluate the therapeutic potential of p38 MAPK inhibition in major chronic diseases. While the drug ultimately failed to demonstrate clinical efficacy for acute coronary syndrome and chronic obstructive pulmonary disease, the extensive preclinical and clinical data generated by GSK have provided invaluable insights for the scientific community. The journey of this compound underscores the challenges of translating a well-defined mechanism of action into clinical benefit in complex, multifactorial diseases. The subsequent repurposing of this compound for a rare genetic disease highlights the importance of continued research and the potential for new discoveries to breathe new life into discontinued drug candidates. This technical guide serves as a testament to the scientific process and the knowledge gained even in the absence of a successful primary outcome.
References
- 1. gsk.com [gsk.com]
- 2. Efficacy and safety of the p38 MAPK inhibitor this compound for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical In Vitro Efficacy of Losmapimod in Myotube Models of Facioscapulohumeral Muscular Dystrophy (FSHD)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro studies investigating the effects of losmapimod on myotubes, with a primary focus on its application in Facioscapulohumeral Muscular Dystrophy (FSHD). This compound is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are implicated in the regulation of the DUX4 gene.[1][2] The aberrant expression of the DUX4 transcription factor in skeletal muscle is the underlying cause of FSHD, leading to a cascade of downstream gene activation, muscle cell death, and progressive muscle weakness.[2][3][4] Preclinical research in patient-derived myotube models has been pivotal in establishing the mechanism of action and therapeutic potential of this compound.
Mechanism of Action: p38 MAPK Inhibition
The therapeutic rationale for this compound in FSHD is based on the discovery that p38 MAPK signaling is a key regulator of DUX4 expression.[5][6] The p38 MAPK pathway is involved in cellular responses to stress and inflammatory cytokines.[7][8] By selectively inhibiting the p38α and p38β isoforms, this compound effectively reduces the expression of DUX4 and its downstream target genes in FSHD patient-derived myotubes.[3][5][9] This targeted inhibition aims to prevent the DUX4-mediated cytotoxicity and muscle fiber death characteristic of the disease.[5][9]
Caption: this compound inhibits the p38 MAPK pathway to suppress DUX4 expression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound on FSHD patient-derived myotubes.
Table 1: Effect of this compound on DUX4 and Target Gene Expression
| Parameter Measured | Cell Type | This compound Concentration | Outcome | Reference |
| DUX4 Expression | FSHD Myotubes | Concentration-dependent | Reduction in DUX4 expression.[5][9] | [5][9] |
| DUX4 Target Gene (MBD3L2) | FSHD1 & FSHD2 Myotubes | Not specified | Reduced expression across all genotypes.[9] | [9] |
| DUX4 Target Genes (RNA-seq) | FSHD Myotubes | 1 µM | ~80-90% of differentially expressed genes were DUX4 targets.[5][9] | [5][9] |
| Early DUX4 Expression | FSHD Myocytes | Not specified | Significant reduction in early differentiation-dependent DUX4 expression.[6] | [6] |
| Late DUX4 Expression | FSHD Myotubes | Not specified | Only partial (~50%) reduction in DUX4 targets in late-stage myotubes.[6] | [6] |
Table 2: Effect of this compound on Cellular Phenotypes
| Parameter Measured | Cell Type | This compound Concentration | Outcome | Reference |
| p38α/β Activity | FSHD Myotubes | Concentration-dependent | Reduction in p38 activity.[5][9] | [5][9] |
| Cell Death (Apoptosis) | FSHD Myotubes | Not specified | Reduction of cleaved caspase-3 signal, indicating reduced apoptosis.[9] | [9] |
| Myotube Differentiation | FSHD Myotubes | 1 µM | No impact on differentiation index or key myogenic programming genes.[5][9][10] | [5][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the core experimental protocols employed.
Cell Culture and Myotube Differentiation
FSHD patient-derived myoblasts (covering both FSHD1 and FSHD2 genotypes) are the primary model system.[9]
-
Myoblast Proliferation: Myoblasts are cultured in growth medium, typically supplemented with fetal bovine serum (FBS) and growth factors, until they reach a desired confluency.
-
Myotube Differentiation: To induce differentiation, the growth medium is replaced with a low-serum differentiation medium. This change in medium composition triggers the myoblasts to exit the cell cycle, fuse, and form multinucleated myotubes.[3] This process is monitored over several days. Optimized culture conditions are used to facilitate the detection of DUX4 and its downstream targets.[3][5]
Caption: Standard workflow for testing this compound efficacy on FSHD myotubes.
This compound Treatment
-
Preparation: this compound is typically dissolved in a solvent like DMSO to create a stock solution, which is then diluted to final concentrations in the cell culture medium.
-
Administration: Differentiated myotubes are treated with various concentrations of this compound (e.g., in a dose-response curve) or a vehicle control (e.g., DMSO).[9] A common concentration used in these studies is 1 µM.[10] The treatment duration can vary depending on the endpoint being measured.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of specific genes, such as DUX4 and its direct targets (e.g., MBD3L2), as well as markers for muscle differentiation (e.g., MYOG, MYH2).[8]
-
RNA-Sequencing (RNA-seq): For a global view of gene expression changes, RNA-seq is performed. This analysis reveals the selectivity of this compound, demonstrating that it primarily affects the DUX4 gene program with minimal impact on other cellular pathways, including myogenesis.[3][5][9]
Protein and Cellular Analysis
-
Immunocytochemistry (ICC): ICC is used to visualize proteins within the myotubes. For example, it can be used to quantify the differentiation index by staining for muscle-specific proteins and counting nuclei.[10] It is also used to detect markers of apoptosis, such as cleaved caspase-3.[9]
-
Western Blotting: This method is used to quantify the levels of specific proteins, such as total and phosphorylated forms of p38 pathway components (e.g., HSP27), to confirm target engagement by this compound.[11]
Summary of Key In Vitro Findings
The preclinical in vitro studies collectively establish a strong rationale for the clinical development of this compound for FSHD.
-
Selective DUX4 Inhibition: this compound effectively reduces the expression of DUX4 and its downstream gene network in a concentration-dependent manner in myotubes derived from both FSHD1 and FSHD2 patients.[9]
-
Prevention of Cell Death: By suppressing the DUX4 program, this compound reduces myotube apoptosis, a key pathological feature of FSHD.[5][9]
-
Preservation of Myogenesis: Crucially, this compound does not negatively impact myotube formation or the expression of key genes required for myogenic programming.[3][5] This indicates that the drug's mechanism is specific to the pathological DUX4 pathway and does not interfere with normal muscle development or repair processes.
Caption: this compound intervenes by blocking p38 activation to prevent cell death.
Conclusion
The preclinical in vitro evaluation of this compound in FSHD myotube models has been instrumental in demonstrating its potential as a disease-modifying therapy. The data consistently show that by inhibiting p38α/β MAPK, this compound selectively suppresses the aberrant DUX4 gene program and its cytotoxic consequences without impairing essential myogenesis. These foundational studies provided the scientific basis for advancing this compound into clinical trials for patients with FSHD.[6][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdaconference.org [mdaconference.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. Temporal variation in p38-mediated regulation of DUX4 in facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulcrumtx.com [fulcrumtx.com]
- 10. fulcrumtx.com [fulcrumtx.com]
- 11. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The recent clinical trial of this compound for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Losmapimod
Introduction
This compound (formerly GW856553X) is an orally active, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in the cellular response to inflammatory cytokines and environmental stress, playing a key role in regulating inflammation.[3] Due to its mechanism of action, this compound has been investigated in a wide range of inflammatory and cardiovascular diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis (RA), acute coronary syndromes, and more recently, for its potential to suppress the expression of the DUX4 gene in facioscapulhoral muscular dystrophy (FSHD).[2][3][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, drawing from data across numerous preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and various patient populations. A two-compartment model with first-order elimination and time-dependent first-order absorption has been found to best describe the concentration-time profiles of this compound following oral administration.[5]
Absorption
Following oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of approximately 3.5 hours.[6] The absolute oral bioavailability is approximately 62%.[7][8] Studies have indicated that administration with food can increase exposure.[9]
Distribution
This compound distributes into tissues, including muscle. In a study with FSHD patients, dose-dependent concentrations in muscle were observed, with a plasma-to-muscle ratio of approximately 0.67 to 1 at Tmax.[6]
Metabolism
The metabolic pathways of this compound are not extensively detailed in the provided search results.
Elimination
The mean clearance of this compound after oral administration is approximately 31.2 L/h for males and 24.6 L/h for females.[5] While sex, body weight, and age have been identified as factors influencing some pharmacokinetic parameters, the effects are not considered clinically significant to warrant dose adjustments.[5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound from various in vivo studies.
Table 1: Single Dose Pharmacokinetics of this compound in Healthy Volunteers
| Dose and Route | Cmax (μg/L) | AUC₀₋∞ (μg·h/L) | Bioavailability | Reference |
| 3 mg IV | 59.4 | 171.1 | N/A | [7][8] |
| 15 mg Oral | 45.9 | 528.0 | 0.62 | [7][8] |
Table 2: Pharmacokinetics of this compound in FSHD Patients (15 mg Dose)
| Parameter | Value | Reference |
| Mean Cmax | 85.0 ± 16.7 ng/mL | [6] |
| Mean AUC₀₋₁₂ | 410 ± 50.3 ng·h/mL | [6] |
| Muscle Concentration | 97.2 ± 22.4 ng/g | [6] |
Experimental Protocols: Pharmacokinetic Studies
Phase 1 Study in Healthy Volunteers [7][8]
-
Study Design: An open-label, two-period crossover study.
-
Subjects: Healthy adult volunteers.
-
Dosing:
-
Cohort 1: 1 mg this compound administered as a 15-minute intravenous (IV) infusion.
-
Cohort 2: 3 mg this compound as a 15-minute IV infusion, followed by a washout period, and then a single 15 mg oral dose.
-
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose.
-
Analytical Method: Plasma concentrations of this compound were determined using a validated bioanalytical high-performance liquid chromatography (HPLC) method.[9] Pharmacokinetic parameters were calculated using noncompartmental methods.
Phase 1 Study in FSHD Patients [6][10]
-
Study Design: A three-part study including single and multiple dosing.
-
Part A: Single oral doses of 7.5 mg and 15 mg in healthy volunteers.
-
Part B: Randomized, placebo-controlled, twice-daily oral doses of 7.5 mg or 15 mg for 14 days in FSHD patients.
-
Part C: Open-label, twice-daily oral dose of 15 mg for 14 days in FSHD patients.
-
-
Subjects: Healthy volunteers and patients with a confirmed diagnosis of FSHD.
-
Sample Collection: Plasma and muscle biopsy samples were collected. Muscle biopsies were performed at baseline and on day 14.
-
Analytical Method: this compound concentrations in plasma and muscle were measured by validated HPLC methods.[9]
Pharmacodynamics
Mechanism of Action
This compound is a potent and selective inhibitor of p38α and p38β MAPK.[1] It competitively binds to the ATP binding site of the p38 MAPK enzyme.[8] The p38 MAPK pathway is activated by inflammatory cytokines and stress, leading to the phosphorylation of downstream substrates, including heat shock protein 27 (HSP27) and MAPK-activated protein kinase 2 (MK2).[3][11] By inhibiting p38 MAPK, this compound blocks these downstream signaling events, thereby reducing the inflammatory response. In the context of FSHD, p38α and p38β have been identified as modulators of DUX4 expression, and their inhibition by this compound has been shown to suppress DUX4 expression in preclinical models.[2][11][12]
Signaling Pathway
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Pharmacodynamic Effects
The pharmacodynamic effects of this compound have been assessed by measuring the levels of downstream biomarkers.
-
Phosphorylated Heat Shock Protein 27 (pHSP27): Inhibition of p38 MAPK by this compound leads to a reduction in the phosphorylation of HSP27. This has been a key biomarker for assessing target engagement.
-
High-Sensitivity C-Reactive Protein (hsCRP): As a marker of systemic inflammation, hsCRP levels have been shown to decrease following this compound treatment.[7][8]
-
DUX4-driven Gene Expression: In FSHD, this compound has been evaluated for its ability to reduce the expression of genes regulated by the DUX4 transcription factor.[11][12]
Quantitative Pharmacodynamic Data
Table 3: Pharmacodynamic Effects of a Single Dose of this compound in Healthy Volunteers
| Dose and Route | Biomarker | Maximal Reduction | Time to Max. Effect | Reference |
| 3 mg IV | pHSP27 | 44% | 30 minutes | [7][13] |
| 15 mg Oral | pHSP27 | 55% | 4 hours | [7][13] |
| 15 mg Oral | hsCRP | 17% (at 24h) | 24 hours | [7][13] |
Table 4: In Vitro Potency of this compound
| Target | pKi | Reference |
| p38α | 8.1 | [1] |
| p38β | 7.6 | [1] |
Experimental Protocols: Pharmacodynamic Studies
Target Engagement in Blood [6][9]
-
Sample Collection: Whole blood samples were collected in EDTA-containing tubes.
-
Methodology: To measure p38 activity, whole blood was stimulated ex vivo with sorbitol for 30 minutes to induce HSP27 phosphorylation. The levels of total HSP27 and pHSP27 were then quantified. Target engagement was assessed as the ratio of pHSP27 to total HSP27.
DUX4-driven Gene Expression in Muscle [14][15]
-
Sample Collection: Skeletal muscle biopsies were obtained from FSHD patients.
-
Methodology: RNA was isolated from the muscle tissue. The expression levels of DUX4 and DUX4-regulated genes were measured using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
Preclinical Xenograft Model for FSHD [11][12]
-
Model: Immunodeficient mice were engrafted with human FSHD myoblasts.
-
Dosing: this compound was administered orally twice daily.
-
Analysis: After a treatment period, the engrafted muscle tissue was excised, and RNA was isolated to measure the expression of DUX4 and its downstream target genes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
A direct relationship has been established between the plasma concentrations of this compound and its pharmacodynamic effects. Modeling and simulation have been employed to characterize this relationship, with a direct-link maximal inhibitory effect model successfully relating plasma concentrations to the reduction in pHSP27.[7][13] This indicates that higher plasma concentrations of this compound lead to a greater inhibition of p38 MAPK activity.
Caption: Logical relationship between this compound pharmacokinetics and pharmacodynamics.
Clinical Study Workflow
The clinical development of this compound has involved multiple phases of clinical trials across various indications. A typical workflow for these studies is outlined below.
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for this compound.
Conclusion
This compound exhibits predictable pharmacokinetics with dose-proportional exposure and a well-characterized relationship between plasma concentration and target engagement. Its pharmacodynamic activity as a p38 MAPK inhibitor has been demonstrated through the modulation of key biomarkers such as pHSP27 and hsCRP. While this compound has been shown to be generally well-tolerated in numerous clinical trials across more than 3,500 subjects, it has not yet demonstrated sufficient efficacy to gain regulatory approval for the indications studied, including a recent Phase 3 trial in FSHD that did not meet its primary endpoint.[2][16] Nevertheless, the extensive in vivo data gathered for this compound provides a valuable foundation for understanding the role of p38 MAPK inhibition in various disease states and for the future development of drugs targeting this pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Fulcrum Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Population pharmacokinetics of this compound in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fulcrumtx.com [fulcrumtx.com]
- 11. fulcrumtx.com [fulcrumtx.com]
- 12. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The recent clinical trial of this compound for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Losmapimod Target Engagement in Skeletal Muscle: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod (formerly GW856553X) is an orally administered, selective small-molecule inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] Initially developed by GlaxoSmithKline and investigated for inflammatory conditions, it was later advanced by Fulcrum Therapeutics for the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD).[3][4] The therapeutic rationale for this compound in FSHD is based on its ability to suppress the expression of Double Homeobox 4 (DUX4), the transcription factor whose aberrant expression in skeletal muscle is the root cause of the disease.[1][2][5] By inhibiting p38α/β MAPK, this compound aims to reduce DUX4-driven gene expression and its downstream pathological consequences, thereby slowing disease progression.[1][4] This document provides a detailed technical guide on the evidence for this compound's target engagement in human skeletal muscle tissue, summarizing key data and experimental methodologies from clinical studies.
The p38 MAPK Signaling Pathway in Skeletal Muscle
The p38 MAPK signaling pathway is a crucial regulator of cellular processes in skeletal muscle, including differentiation, inflammation, and the response to cellular stress.[6][7] The pathway is a component of a tiered kinase cascade where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn phosphorylates and activates the p38 MAPK.[7] In the context of FSHD, the p38α/β isoforms are understood to be positive regulators of DUX4 expression.[3] Therefore, inhibiting p38 MAPK presents a direct therapeutic strategy to target the underlying cause of the disease. This compound acts by selectively inhibiting the kinase activity of p38α and p38β, thereby preventing the phosphorylation of downstream substrates and modulating gene expression.[1][3]
Quantitative Data on Target Engagement
Clinical trials have demonstrated that this compound achieves dose-dependent concentrations in both plasma and skeletal muscle, leading to measurable target engagement.
Table 1: Pharmacokinetics (PK) of this compound in Plasma and Muscle
This table summarizes the pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers (HV) and patients with FSHD.[2][8]
| Parameter | 7.5 mg Dose | 15 mg Dose | Population | Source |
| Mean Cmax (Plasma) | 36.6 ng/mL | 74.6 ng/mL | Healthy Volunteers | [2] |
| Mean Cmax (Plasma) | 40.9 ng/mL | 85.0 ng/mL | FSHD Patients | [2] |
| Mean AUC0-12 (Plasma) | ~205 ngh/mL | 410 ng*h/mL | FSHD Patients | [8] |
| Mean Concentration (Muscle) | 42.1 ng/g | 63.6 - 97.2 ng/g | FSHD Patients | [2][8] |
| Plasma-to-Muscle Ratio | ~1:1 | ~0.67 to ~1 | FSHD Patients | [2][8] |
*Note: AUC for the 7.5 mg dose is estimated based on dose proportionality reported in the study.[8]
Table 2: Pharmacodynamic (PD) / Target Engagement (TE) Markers
Target engagement was primarily assessed by measuring the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27, a downstream substrate of p38 MAPK. Inhibition of p38 leads to a reduction in this ratio.
| Parameter | Placebo | 7.5 mg BID | 15 mg BID | Study | Source |
| Target Engagement in Blood | - | Dose-dependent | Robust & Sustained | Phase 1 | [2] |
| Target Engagement in Muscle | - | Observed | Observed | Phase 1 | [8] |
| Reduction in pHSP27/tHSP27 (Blood) | - | - | ~35% | ReDUX4 | [9] |
Table 3: Effect on DUX4-Regulated Gene Expression
The primary therapeutic goal of this compound is to reduce the expression of DUX4 and its target genes. Muscle biopsies were analyzed to quantify this effect.
| Study | Primary Endpoint | Result | Key Observation | Source |
| ReDUX4 (Phase 2b) | Change from baseline in DUX4-driven gene expression | Not Met | Substantial variability in DUX4 expression at baseline and post-treatment in both placebo and this compound arms. | [4][10] |
| REACH (Phase 3) | Change from baseline in Reachable Workspace (RWS) | Not Met | The drug failed to show a significant clinical benefit over placebo. | [11][12][13] |
Despite evidence of target engagement at the level of p38 MAPK inhibition, the ReDUX4 trial did not meet its primary endpoint of reducing DUX4-driven gene expression.[4][10] This was attributed to the high variability and stochastic nature of DUX4 expression in muscle tissue.[10][12]
Experimental Protocols & Methodologies
The assessment of this compound's target engagement relies on a series of well-defined experimental procedures.
Muscle Biopsy Collection
-
Procedure: Muscle biopsies are collected from patients at baseline and after a defined treatment period (e.g., 14 days or 48 weeks).[8][14]
-
Guidance: To target relevant tissue, Magnetic Resonance Imaging (MRI) is often used. Biopsies may be taken from muscle tissue that appears normal or from tissue showing signs of pathology, such as being positive on a short-tau inversion recovery (STIR) sequence, which indicates inflammation or edema.[2][8]
-
Handling: Immediately upon collection, tissue samples are snap-frozen in liquid nitrogen and stored at -80°C to preserve the integrity of proteins and RNA.
Quantification of this compound (Pharmacokinetics)
-
Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Protocol:
-
A known weight of frozen muscle tissue is homogenized in a lysis buffer.
-
Proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
This compound is extracted from the supernatant.
-
The extracted sample is injected into an LC-MS/MS system.
-
This compound is separated from other molecules by liquid chromatography and then ionized and fragmented.
-
The specific mass-to-charge ratio of the resulting fragments is used for highly sensitive and specific quantification against a standard curve.
-
Assessment of p38 MAPK Inhibition (Target Engagement)
-
Method: Western Blot or Immunoassay (e.g., ELISA).
-
Biomarker: The ratio of phosphorylated HSP27 (at Serine 82) to total HSP27 (pHSP27/tHSP27).
-
Protocol (Western Blot):
-
Muscle homogenates are prepared in a lysis buffer containing phosphatase and protease inhibitors.
-
Total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of total protein per sample are separated by size via SDS-PAGE.
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for pHSP27 and total HSP27.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is captured.
-
Band intensities are quantified using densitometry software to determine the pHSP27/tHSP27 ratio.
-
Measurement of DUX4-Regulated Gene Expression
-
Method: Quantitative Reverse Transcription PCR (qRT-PCR).
-
Protocol:
-
Total RNA is extracted from frozen muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit).
-
RNA quality and quantity are assessed (e.g., via NanoDrop or Bioanalyzer).
-
A fixed amount of RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
The cDNA serves as the template for the PCR reaction.
-
PCR is performed in the presence of a fluorescent dye (e.g., SYBR Green) and primers specific for a pre-defined set of DUX4 target genes.
-
The amplification of target genes is monitored in real-time.
-
The expression level of each target gene is normalized to one or more stable housekeeping genes to control for variations in sample input.
-
The change in gene expression between baseline and post-treatment biopsies is calculated.
-
Conclusion and Forward-Looking perspective
The clinical development program for this compound in FSHD has provided a comprehensive dataset demonstrating successful target engagement in skeletal muscle. Pharmacokinetic studies confirmed that this compound penetrates muscle tissue to achieve concentrations predicted to be efficacious based on preclinical models.[2] Furthermore, pharmacodynamic assessments showed a clear and robust inhibition of the p38 MAPK pathway, as evidenced by the reduction in the phosphorylation of its downstream substrate, HSP27.[2][9]
However, this clear evidence of target engagement did not translate into a statistically significant reduction in DUX4-driven gene expression in the Phase 2b ReDUX4 trial or a functional benefit in the Phase 3 REACH trial.[10][11] The significant variability in DUX4 expression within and between patients presented a major challenge in demonstrating a treatment effect on this primary biomarker.[10][12] This disconnect highlights the complexities of FSHD pathology and the challenges in translating target engagement into clinical efficacy for this disease. The experience with this compound underscores the critical importance of understanding biomarker variability and selecting clinical endpoints that are sensitive to change in a slowly progressive and heterogeneous disease like FSHD.
References
- 1. fulcrumtx.com [fulcrumtx.com]
- 2. neurology.org [neurology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. researchgate.net [researchgate.net]
- 6. The p38 MAPK signaling pathway: a major regulator of skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fulcrumtx.com [fulcrumtx.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 12. fshdsociety.org [fshdsociety.org]
- 13. musculardystrophyuk.org [musculardystrophyuk.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Cellular Pathways Modulated by Losmapimod Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losmapimod is a selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and p38 beta (p38β).[1][2][3] Initially developed for inflammatory diseases and cardiovascular conditions, its therapeutic potential has been most extensively investigated in Facioscapulohumeral Muscular Dystrophy (FSHD).[1][2] This document provides a comprehensive technical overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action and the downstream cellular consequences. It consolidates key preclinical and clinical data, details experimental methodologies, and visualizes the complex biological interactions through signaling pathway diagrams.
Introduction to this compound and the p38 MAPK Pathway
This compound's primary mechanism of action is the inhibition of the p38 MAPK pathway.[1] This pathway is a critical signaling cascade that responds to a variety of extracellular stress stimuli, including inflammatory cytokines and environmental stressors.[1][4] The p38 MAPK family, particularly the α and β isoforms targeted by this compound, plays a central role in regulating a wide array of cellular processes such as inflammation, cell differentiation, apoptosis, and cell cycle control.[1][3][5] Dysregulation of the p38 MAPK pathway is implicated in the pathophysiology of numerous diseases, making it a key therapeutic target.[1]
Core Mechanism of Action: p38α/β Inhibition
This compound competitively binds to the ATP-binding pocket of p38α and p38β kinases, preventing their activation by upstream kinases like MKK3 and MKK6.[6] This inhibition blocks the phosphorylation of downstream substrates, thereby attenuating the cellular response to stress and inflammatory signals.[4] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of p38 MAPK in various cell models.
Key Signaling Pathways Modulated by this compound
The inhibition of p38α/β by this compound instigates changes across multiple interconnected cellular pathways:
-
Inflammatory Cytokine Production: A primary consequence of p38 MAPK inhibition is the reduced production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1] This anti-inflammatory effect was a foundational rationale for its development in chronic inflammatory diseases.[1]
-
DUX4 Expression in FSHD: In the context of Facioscapulohumeral Muscular Dystrophy (FSHD), the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor is the primary pathogenic driver.[7][8] The p38 MAPK pathway is a known modulator of DUX4 expression.[2][8] this compound was developed for FSHD with the therapeutic hypothesis that its inhibition of p38 MAPK would lead to a reduction in DUX4 expression and its downstream pathogenic cascade.[9][10] Preclinical studies in FSHD myotubes showed that this compound treatment resulted in a dose-dependent reduction of DUX4 protein and its transcriptional program.[11][12]
-
Apoptosis: The role of p38 MAPK in apoptosis is context-dependent.[5] In some cellular environments, activated p38 promotes apoptosis by phosphorylating and destabilizing anti-apoptotic proteins of the BCL2 family.[5] Preclinical work in FSHD muscle cells indicated that this compound decreased markers of apoptosis.[13]
-
Cell Cycle Regulation: The p38 MAPK pathway can induce cell cycle arrest at both the G1/S and G2/M checkpoints in response to cellular stress.[5][6] This is achieved through the regulation of key cell cycle proteins such as cyclin D1, p21, and the retinoblastoma protein (Rb).[5][6] By inhibiting p38, this compound can therefore influence cell cycle progression.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical and Pharmacodynamic Data
| Parameter | Value | Species/System | Reference |
| pKi for p38α | 8.1 | In vitro | [14] |
| pKi for p38β | 7.6 | In vitro | [14] |
| Absolute Oral Bioavailability | 0.62 (90% CI 0.56, 0.68) | Human | [7][15] |
| Maximal Reduction in pHSP27 (15 mg oral dose) | 55% (95% CI 50%, 59%) | Human | [7][16] |
| Reduction in hsCRP (15 mg oral dose, at 24h) | 17% (95% CI 9%, 24%) | Human | [7][16] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | 3 mg IV | 15 mg Oral | Reference |
| Cmax (μg/L) | 59.4 | 45.9 | [7][16] |
| AUC0-∞ (μg·h/L) | 171.1 | 528.0 | [7][16] |
Table 3: Summary of Key Efficacy Endpoints in FSHD Clinical Trials
| Trial | Endpoint | This compound Group | Placebo Group | P-value | Reference |
| ReDUX4 (Phase 2b) | Change in DUX4-driven gene expression | 0.83 (SE 0.61) | 0.40 (SE 0.65) | 0.56 | [17] |
| Change in Muscle Fat Infiltration | 0.03% | 0.52% | 0.01 | [12] | |
| Patient Global Impression of Change (PGIC) | -0.58 (difference) | - | 0.02 | [12] | |
| REACH (Phase 3) | Change in Reachable Workspace (RSA) | 0.013 (±0.007) improvement | 0.010 (±0.007) improvement | 0.75 | [12] |
| Change in Muscle Fat Infiltration (MFI) | 0.42% increase | 0.576% increase | 0.16 | [12] | |
| Change in Shoulder Abductor Strength | 9.63% improvement | 2.24% improvement | 0.51 | [12] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Western Blot Analysis for p38 MAPK Phosphorylation
-
Cell Culture and Treatment: Human monocytic leukemia cells (THP-1) are cultured under standard conditions. Cells are treated with either DMSO (vehicle control) or 1 µM this compound for 1 hour.[18]
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK overnight at 4°C. A loading control, such as GAPDH, is also probed.[18]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
DUX4-driven Gene Expression Analysis in Muscle Biopsies (ReDUX4 Trial)
-
Biopsy Collection: Needle biopsies are obtained from MRI-identified muscles of FSHD patients at baseline and after 16 or 36 weeks of treatment.[2][11]
-
RNA Extraction: Total RNA is extracted from the muscle tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).
-
Quantitative RT-PCR: The expression of a composite of selected DUX4-regulated gene transcripts is measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR).[10]
-
Data Analysis: The change from baseline in DUX4-driven gene expression is calculated and compared between the this compound and placebo groups.[10]
Clinical Trial Design (ReDUX4 Phase 2b Study)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 17 centers.[8][12]
-
Participants: 80 adults (18-65 years) with a genetic diagnosis of FSHD1 and a Ricci clinical severity score of 2-4.[8][12]
-
Intervention: Participants were randomized (1:1) to receive either oral this compound (15 mg twice daily) or a matching placebo for 48 weeks.[8][12]
-
Primary Endpoint: Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[2]
-
Secondary and Exploratory Endpoints: Safety and tolerability, pharmacokinetic and pharmacodynamic markers, muscle fat infiltration measured by MRI, reachable workspace, and patient-reported outcomes.[2][12]
Visualizations of Pathways and Workflows
Diagram 1: The p38 MAPK Signaling Pathway
Caption: Overview of the p38 MAPK signaling cascade and its inhibition by this compound.
Diagram 2: this compound's Proposed Mechanism in FSHD
Caption: The proposed mechanism of this compound in mitigating FSHD pathology.
Diagram 3: Experimental Workflow for ReDUX4 Trial
Caption: High-level workflow of the ReDUX4 Phase 2b clinical trial.
Conclusion
This compound is a potent inhibitor of p38α/β MAPK that modulates several critical cellular pathways, most notably those involved in inflammation and, in the context of FSHD, the expression of DUX4. While preclinical data demonstrated a clear mechanism of action and promising effects on reducing DUX4 expression and apoptosis in vitro, these findings did not translate into a statistically significant reduction in the DUX4-driven gene expression primary endpoint in the Phase 2b ReDUX4 clinical trial.[3][8] Despite this, this compound treatment was associated with potential benefits in secondary and exploratory measures of muscle health and function in the Phase 2b study.[8] However, the subsequent Phase 3 REACH trial failed to meet its primary and secondary endpoints, leading to the suspension of its development for FSHD.[13] This body of research underscores the complexity of translating preclinical findings to clinical efficacy and highlights the challenges in developing targeted therapies for genetically-driven diseases like FSHD. The extensive clinical data gathered for this compound, demonstrating its general safety and tolerability, remains a valuable resource for the drug development community.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. fshdsociety.org [fshdsociety.org]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fulcrumtx.com [fulcrumtx.com]
- 10. medpagetoday.com [medpagetoday.com]
- 11. neurology.org [neurology.org]
- 12. neurology.org [neurology.org]
- 13. neurologylive.com [neurologylive.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Losmapimod: An In-Depth Review of a Highly Selective p38 MAPK Inhibitor
For Immediate Release
CAMBRIDGE, Mass. – Losmapimod, an investigational drug developed by GlaxoSmithKline and later acquired by Fulcrum Therapeutics, is a potent and highly selective oral inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms, specifically p38α and p38β.[1][2] Extensive clinical investigation has focused on its role in modulating inflammatory responses and its potential therapeutic applications in a range of diseases, most recently in facioscapuhumeral muscular dystrophy (FSHD).[1] Despite a broad clinical development program, publicly available scientific literature and documentation do not provide significant evidence of well-characterized molecular targets for this compound beyond the p38 MAPK pathway.
This technical guide synthesizes the current understanding of this compound's molecular interactions, drawing from preclinical and clinical research. The primary focus of existing data remains on its on-target activity against p38α/β MAPK.
Primary Molecular Targets: p38α and p38β MAPK
This compound is consistently characterized as a selective inhibitor of p38α and p38β MAPK.[2] These kinases are key components of a signaling cascade that responds to extracellular stimuli, such as pro-inflammatory cytokines and environmental stress, and play a crucial role in regulating the production of inflammatory mediators.[1]
Quantitative Analysis of p38 MAPK Inhibition
The Search for Off-Target Effects
A thorough review of published research, including clinical trial data and preclinical studies, did not yield specific information on significant, well-characterized off-target molecular interactions of this compound. Drug development programs for selective inhibitors like this compound typically involve extensive kinase profiling to ensure target specificity and minimize potential off-target effects that could lead to adverse events. The favorable safety and tolerability profile of this compound observed in clinical trials involving over 3,500 participants may suggest a low incidence of clinically relevant off-target activity.[2][3]
Downstream Effects vs. Direct Alternative Targets
In the context of FSHD, the therapeutic rationale for this compound was based on the discovery that p38α/β MAPK inhibition leads to a reduction in the expression of the DUX4 gene.[4] DUX4 is considered the root cause of FSHD. It is critical to distinguish this downstream, indirect effect on DUX4 expression from a direct molecular interaction with an alternative target. The mechanism is understood to be mediated through the p38 signaling pathway.
The following diagram illustrates the established mechanism of action of this compound in the context of FSHD, highlighting the indirect effect on DUX4.
Caption: Mechanism of this compound in FSHD.
Experimental Methodologies
The primary methods for assessing this compound's target engagement in clinical studies have focused on quantifying the phosphorylation of downstream substrates of p38 MAPK.
Target Engagement Assays in Clinical Trials
A key method used to confirm this compound's activity in humans is the measurement of phosphorylated heat shock protein 27 (pHSP27) levels in peripheral blood mononuclear cells (PBMCs) and muscle tissue.[5] HSP27 is a direct substrate of p38 MAPK, and its phosphorylation status serves as a biomarker for the pathway's activity.
Experimental Workflow: p38 MAPK Target Engagement
The following diagram outlines the general workflow for assessing p38 MAPK engagement by this compound in a clinical setting.
Caption: Workflow for p38 MAPK Target Engagement Assay.
Conclusion
Based on a comprehensive review of the available scientific literature, this compound is a highly selective inhibitor of p38α and p38β MAPK. There is a lack of significant evidence to suggest that it has other well-characterized molecular targets. Its mechanism of action in disease models, such as FSHD, is attributed to the downstream consequences of p38 MAPK inhibition. Future research involving broad, unbiased screening methods could potentially uncover novel off-target interactions, but at present, the molecular pharmacology of this compound appears to be narrowly focused on the p38 MAPK pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fulcrum Therapeutics Announces Complete Data from Phase 1 Trial with this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. fulcrumtx.com [fulcrumtx.com]
- 5. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Losmapimod, a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β, has been the subject of extensive clinical investigation for a variety of inflammatory conditions beyond its recent focus on facioscaphular muscular dystrophy (FSHD). This technical guide provides a comprehensive overview of the core preclinical and clinical research of this compound in non-FSHD related inflammatory diseases, with a particular focus on its development for chronic obstructive pulmonary disease (COPD) and acute coronary syndrome (ACS). Despite demonstrating target engagement and a generally favorable safety profile in over 3,500 subjects, this compound ultimately failed to meet primary efficacy endpoints in late-stage clinical trials for these indications.[1] This document summarizes the quantitative data from key clinical trials, details the experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a thorough understanding of this compound's mechanism of action and its clinical development history in inflammatory diseases.
Introduction: The Role of p38 MAPK in Inflammation
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the cellular response to stress and inflammation.[2][3] Comprising four isoforms (α, β, γ, and δ), the p38 MAPKs, particularly p38α, are key players in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4] These cytokines are central to the pathophysiology of numerous chronic inflammatory diseases.[2][3][5] The activation of the p38 MAPK pathway, often triggered by inflammatory stimuli and environmental stressors, leads to a cascade of downstream signaling events that regulate gene expression at both the transcriptional and post-transcriptional levels.[2][6] By inhibiting p38α/β, this compound was developed with the therapeutic hypothesis that it could modulate this inflammatory cascade and thereby offer clinical benefit in a range of diseases characterized by chronic inflammation.[1][4]
Mechanism of Action of this compound
This compound is a potent and selective, orally bioavailable small molecule inhibitor of p38α and p38β MAPK. It exerts its effect by binding to the ATP-binding pocket of the p38 enzyme, preventing its phosphorylation and subsequent activation of downstream targets.[4] This inhibition leads to a reduction in the production and release of key pro-inflammatory cytokines and other inflammatory mediators.[4]
Signaling Pathway of p38 MAPK-Mediated Inflammation
The following diagram illustrates the central role of p38 MAPK in the inflammatory response and the point of intervention for this compound.
Clinical Development in Non-FSHD Inflammatory Diseases
This compound was extensively investigated by GlaxoSmithKline for several inflammatory conditions before its development for these indications was discontinued due to a lack of efficacy.[1]
Chronic Obstructive Pulmonary Disease (COPD)
Several Phase II clinical trials evaluated this compound in patients with COPD, an inflammatory lung disease. The rationale was that by inhibiting p38 MAPK, this compound could reduce the systemic and airway inflammation characteristic of COPD.
| Trial Identifier | Indication | N | Treatment | Duration | Primary Endpoint | Result |
| EVOLUTION (NCT01541852) | COPD with systemic inflammation (fibrinogen >2.8 g/L) | 73 | This compound 7.5 mg BID vs. Placebo | 16 weeks | Change in arterial inflammation (TBR) and endothelial function (FMD) | No significant effect on TBR or FMD.[3][7][8] |
| NCT01218126 | Moderate-to-severe COPD | 602 | This compound (2.5, 7.5, 15 mg BID) vs. Placebo | 24 weeks | Change in 6-minute walk distance | No significant improvement in exercise tolerance or lung function.[6][9] |
| Unnamed Phase IIa | Stable COPD | Not specified | This compound | 3 months | Plasma fibrinogen | 11% reduction in plasma fibrinogen.[2][6] |
A summary of the methodologies for the key COPD clinical trials is provided below.
EVOLUTION (NCT01541852) Trial Protocol Summary:
-
Study Design: A randomized, double-blind, placebo-controlled, Phase IIa trial conducted at two UK centers.[1]
-
Patient Population: Patients with a clinical diagnosis of COPD (GOLD Stages 1-4 or unclassified) and evidence of systemic inflammation, defined as a plasma fibrinogen level >2.8 g/L.[5][7]
-
Intervention: Participants were randomized (1:1) to receive either this compound 7.5 mg or a matching placebo orally twice daily for 16 weeks.[1][10]
-
Key Assessments:
-
Primary Endpoints: Change in arterial inflammation measured by 18F-FDG PET/CT of the aorta and carotid arteries (quantified as tissue-to-blood ratio - TBR), and change in endothelial function assessed by brachial artery flow-mediated dilatation (FMD).[1][10]
-
Secondary Endpoints: Changes in pulmonary inflammation (via 18F-FDG PET/CT), arterial stiffness (aortic pulse wave velocity), spirometry, 6-minute walk distance, and various blood biomarkers of inflammation.[1]
-
-
Statistical Analysis: The trial was designed to have a 90% power to detect a 15% change from baseline in TBR between the this compound and placebo groups.[10]
Acute Coronary Syndrome (ACS)
This compound was also evaluated in patients with ACS, with the hypothesis that its anti-inflammatory effects could stabilize atherosclerotic plaques and reduce the risk of subsequent cardiovascular events.
| Trial Identifier | Indication | N | Treatment | Duration | Primary Endpoint | Result |
| LATITUDE-TIMI 60 (NCT02145468) | Acute Myocardial Infarction | 3,503 | This compound 7.5 mg BID vs. Placebo | 12 weeks | Composite of CV death, MI, or severe recurrent ischemia | No significant reduction in the primary endpoint (8.1% vs. 7.0% in placebo, HR 1.16).[11][12][13] |
| SOLSTICE (NCT00910962) | Non-ST-segment elevation MI | 535 | This compound (7.5 or 15 mg loading dose, then 7.5 mg BID) vs. Placebo | 12 weeks | Reduction in hs-CRP and infarct size (troponin AUC) | No significant reduction in hs-CRP at 12 weeks or infarct size.[8][9][11] |
A summary of the methodologies for the key ACS clinical trials is provided below.
LATITUDE-TIMI 60 (NCT02145468) Trial Protocol Summary:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.[3][13][14]
-
Patient Population: Patients hospitalized with an acute myocardial infarction (both STEMI and NSTEMI) and at least one additional cardiovascular risk factor.[3][14]
-
Intervention: Patients were randomized to receive either this compound 7.5 mg or a matching placebo orally twice daily for 12 weeks, in addition to standard-of-care therapy.[13][15]
-
Key Assessments:
-
Primary Endpoint: A composite of cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary revascularization at 12 weeks.[11][13][15]
-
Secondary Endpoints: Included the composite of cardiovascular death and myocardial infarction, as well as other cardiovascular outcomes.[15]
-
-
Statistical Analysis: The trial was designed in two parts, with an initial cohort of approximately 3,500 patients to assess safety and exploratory efficacy before proceeding to a larger cohort.[3][14]
Safety and Tolerability
Across numerous clinical trials in various indications, including COPD and ACS, this compound has been generally well-tolerated.[1] In the LATITUDE-TIMI 60 trial, the rates of serious adverse events were similar between the this compound and placebo groups (16.0% vs. 14.2%, respectively).[3] Similarly, in the EVOLUTION trial for COPD, the frequency of adverse events was comparable between the treatment and placebo arms.[8] While drug-related adverse events were slightly more common with higher doses of this compound in some studies, no major safety signals were identified that would have precluded its development on safety grounds alone.[6]
Discussion and Future Perspectives
The clinical development of this compound for non-FSHD related inflammatory diseases represents a cautionary tale in the translation of a promising pharmacological mechanism into clinical efficacy. Despite clear evidence of target engagement, as demonstrated by the reduction in biomarkers like plasma fibrinogen in some studies, this did not translate into meaningful improvements in clinical outcomes for patients with COPD or ACS.[2][6]
Several factors may have contributed to these disappointing results. The inflammatory processes in complex diseases like COPD and ACS are multifaceted and may involve redundant pathways, making the inhibition of a single target like p38 MAPK insufficient to alter the disease course. Furthermore, the patient populations in these trials were often heterogeneous, and it is possible that specific subgroups may have benefited from this compound treatment, a possibility that was explored to some extent with the fibrinogen-stratified design of the EVOLUTION trial.[7]
While the development of this compound for these specific inflammatory indications has been discontinued, the extensive data generated from these trials provide valuable insights for the field of anti-inflammatory drug development. The well-characterized safety profile of this compound has enabled its repositioning for the treatment of FSHD, a rare genetic disease with a more direct link to p38 MAPK signaling. The lessons learned from the COPD and ACS trials underscore the importance of patient stratification, the selection of appropriate clinical endpoints, and a deeper understanding of the complex interplay of inflammatory pathways in chronic diseases. Future research in this area may focus on combination therapies or the development of biomarkers to identify patient populations most likely to respond to p38 MAPK inhibition.
Conclusion
This compound, a selective p38α/β MAPK inhibitor, has undergone extensive clinical evaluation in a range of non-FSHD related inflammatory diseases, most notably COPD and ACS. While the drug demonstrated a favorable safety profile and evidence of target engagement, it failed to demonstrate a significant clinical benefit in large-scale clinical trials for these indications. This technical guide has summarized the key quantitative data and experimental methodologies from these trials, providing a comprehensive resource for researchers and drug development professionals. The story of this compound in these diseases highlights the challenges of targeting complex inflammatory conditions and provides valuable lessons for the future development of anti-inflammatory therapeutics.
References
- 1. Evaluation of this compound in patients with chronic obstructive pulmonary disease (COPD) with systemic inflammation stratified using fibrinogen (‘EVOLUTION’): Rationale and protocol | Atlantis Press [atlantis-press.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Evaluation of this compound in patients with chronic obstructive pulmonary disease (COPD) with systemic inflammation stratified using fibrinogen (‘EVOLUTION’): Rationale and protocol | Atlantis Press [atlantis-press.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy and safety of the p38 MAPK inhibitor this compound for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Emerging treatment options to improve cardiovascular outcomes in patients with acute coronary syndrome: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. slideserve.com [slideserve.com]
- 10. The p38 mitogen activated protein kinase inhibitor this compound in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The study of this compound treatment on inflammation and InfarCtSizE (SOLSTICE): design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound does not reduce cardiovascular events in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsk.com [gsk.com]
failed clinical trials of losmapimod for COPD and heart attack
An In-depth Technical Guide on the Failed Clinical Trials of Losmapimod for COPD and Heart Attack
Introduction
This compound (GW856553X) is an orally active, selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] The p38 MAPK signaling pathway is a critical mediator in the cellular response to stress and plays a significant role in the production of pro-inflammatory cytokines.[2][3] Given its central role in inflammation, which is a key pathological component of both Chronic Obstructive Pulmonary Disease (COPD) and atherosclerosis-driven cardiovascular events, this compound was investigated as a promising therapeutic agent for these conditions.[2][3][4] Developed by GlaxoSmithKline, this compound underwent extensive clinical evaluation, including large-scale Phase III trials.[5] Despite a strong preclinical rationale and promising early-phase data, the drug ultimately failed to demonstrate clinical efficacy in pivotal trials for both COPD and acute coronary syndrome (ACS), a form of heart attack.[5][6] This technical guide provides a detailed overview of the core signaling pathway, the major clinical trials, their methodologies, and quantitative outcomes, offering insights into the compound's failure to translate biological activity into clinical benefit.
Core Signaling Pathway: p38 MAPK Inhibition by this compound
The p38 MAPK pathway is activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[3] This activation triggers a kinase cascade that culminates in the phosphorylation of p38 MAPK. Activated p38 MAPK then translocates to the nucleus, where it phosphorylates transcription factors, leading to the increased production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] this compound was designed to selectively inhibit p38α and p38β, thereby blocking this inflammatory cascade.[1]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Failed Clinical Trial in Acute Coronary Syndrome (Heart Attack)
The most definitive study of this compound in heart attack patients was the LATITUDE-TIMI 60 trial, a large-scale, randomized, placebo-controlled Phase III study.[7][8] The trial was designed to assess whether the anti-inflammatory properties of this compound could reduce the risk of subsequent major adverse cardiovascular events (MACE) in patients hospitalized for an acute myocardial infarction.[9][10]
Experimental Protocol: LATITUDE-TIMI 60
The trial was conducted in two parts. Part A, the leading cohort, was designed to assess safety and exploratory efficacy before proceeding to a much larger Part B.[8] Due to the failure to meet the primary endpoint in Part A, the planned enrollment for Part B (approximately 22,000 patients) was cancelled.[7][11]
Caption: Experimental workflow of the LATITUDE-TIMI 60 (Part A) clinical trial.
Quantitative Data Summary: LATITUDE-TIMI 60
The trial failed to show any benefit of this compound over placebo for the primary composite endpoint.[7][9] While the drug did reduce levels of inflammatory biomarkers like high-sensitivity C-reactive protein (hs-CRP) and NT-proBNP, this did not translate into improved clinical outcomes.[9][12]
| Parameter | This compound (n=1,738) | Placebo (n=1,765) | Hazard Ratio (95% CI) | P-Value |
| Primary Endpoint | ||||
| MACE at 12 Weeks | 139 (8.1%) | 123 (7.0%) | 1.16 (0.91-1.47) | 0.24[8][11] |
| Adverse Events | ||||
| Serious Adverse Events | 16.0% | 14.2% | N/A | N/A[8][9] |
| Premature Discontinuation | 15.5% | 13.9% | N/A | N/A[9] |
MACE: Major Adverse Cardiovascular Events (composite of cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary revascularization).
Failed Clinical Trials in COPD
This compound was also evaluated in patients with COPD, a chronic inflammatory lung disease. The rationale was that inhibiting p38 MAPK could reduce the underlying inflammation characteristic of the disease.[3][6] Several trials were conducted, but they consistently failed to show significant clinical improvement.[13][14]
Experimental Protocol: Key COPD Efficacy Trial (NCT01218126)
One of the key studies was a randomized, double-blind, placebo-controlled trial assessing the effect of different doses of this compound on exercise tolerance and lung function over 24 weeks.[13]
Caption: Experimental workflow of a key randomized controlled trial of this compound in COPD.
Quantitative Data Summary: COPD Trials
The primary outcome of the trial, a change in the 6-minute walk distance, was not met.[13] No significant improvements were seen in exercise tolerance or lung function compared to placebo.[13] Another trial (EVOLUTION) specifically in COPD patients with systemic inflammation also found no effect on arterial inflammation or endothelial function.[4][15] A later study designed to evaluate the effect of this compound on exacerbation rates was terminated early due to the low probability of a successful outcome.[14]
| Parameter / Treatment Arm | Placebo-Adjusted Mean Change (95% CI) | P-Value |
| Change in 6-Min Walk Distance at 24 Weeks [13] | ||
| This compound 2.5 mg | -6.7 m (-18.2 to 4.9) | Not Significant |
| This compound 7.5 mg | -4.7 m (-16.1 to 6.8) | Not Significant |
| This compound 15 mg | -3.4 m (-15.1 to 8.2) | Not Significant |
| Annualized Exacerbation Rate Ratio vs Placebo [14] | ||
| This compound 15 mg | 1.04 (0.63, 1.73) | Not Significant |
Conclusion
The clinical development of this compound for heart attack and COPD serves as a cautionary example of the difficulty in translating a well-defined biological mechanism into tangible clinical benefits. In both indications, this compound failed to meet its primary efficacy endpoints in well-designed, large-scale clinical trials.[11][13] For acute coronary syndrome, the LATITUDE-TIMI 60 trial showed that despite reducing some inflammatory biomarkers, this compound did not prevent recurrent ischemic events.[12] In COPD, multiple studies confirmed a lack of improvement in lung function, exercise capacity, or exacerbation rates.[13][14] These results suggest that either the p38 MAPK pathway is not as central to the clinical progression of these diseases as hypothesized, or that its inhibition provides insufficient benefit on top of standard-of-care therapies. The failure of this compound underscores the complexity of inflammatory diseases and the significant challenges in developing novel anti-inflammatory therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The p38 mitogen activated protein kinase inhibitor this compound in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial | PLOS One [journals.plos.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The p38 mitogen activated protein kinase inhibitor this compound in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. GlaxoSmithKline Terminates Development of this compound for COPD - BioSpace [biospace.com]
- 7. No Improvements with this compound After Heart Attack - American College of Cardiology [acc.org]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. gsk.com [gsk.com]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. This compound does not reduce cardiovascular events in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of the p38 MAPK inhibitor this compound for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological effects of p38 MAPK inhibitor this compound does not translate to clinical benefits in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The p38 mitogen activated protein kinase inhibitor this compound in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Losmapimod in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of losmapimod, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in in vitro cell culture experiments. This document includes a summary of its mechanism of action, quantitative data on its potency in various cell-based assays, and detailed protocols for its application. The provided information is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound in a variety of cellular contexts.
Introduction
This compound is a potent and selective inhibitor of p38 MAPK isoforms α and β.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as inflammation, apoptosis, and cell differentiation.[2] Dysregulation of this pathway is implicated in a range of diseases, making this compound a valuable tool for studying these processes and a potential therapeutic agent. These notes provide essential information for the effective use of this compound in in vitro research settings.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of p38α and p38β, thereby preventing their phosphorylation and activation. This blockade inhibits the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and modulation of other cellular processes.
Data Presentation
The following table summarizes the in vitro potency of this compound across different assays and cell types.
| Target | Assay Type | Cell Line/System | Potency (IC50/pKi) | Reference |
| p38α | Kinase Assay | Cell-free | pKi = 8.1 | [1][2] |
| p38β | Kinase Assay | Cell-free | pKi = 7.6 | [1][2] |
| TNFα production | Functional Assay | Human PBMCs | IC50 = 0.1 µM | [2] |
| DUX4 Expression | Gene Expression | FSHD Patient-derived Myotubes | Concentration-dependent reduction (1 µM effective) | [3][4][5] |
| p38 Phosphorylation | Western Blot | THP-1 cells | Inhibition observed at 1 µM | [6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Protocol 1: Inhibition of TNFα Production in Human PBMCs
This protocol describes how to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNFα production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNFα ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium and determine cell concentration and viability.
-
Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour at 37°C in a 5% CO2 incubator.[2]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of TNFα inhibition against the log concentration of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro studies with this compound.
Protocol 2: Western Blot for p38 Phosphorylation in THP-1 Cells
This protocol details the procedure to detect the inhibition of p38 MAPK phosphorylation by this compound in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed cells at an appropriate density in a culture plate.
-
Treat the cells with 1 µM this compound or vehicle (DMSO) for 1 hour.[6][7]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
Dose-Response Relationship Diagram
Caption: Logical relationship of a dose-response experiment with this compound.
Protocol 3: DUX4 Gene Expression Analysis in FSHD Myotubes
This protocol outlines the steps to measure the effect of this compound on the expression of the DUX4 gene in patient-derived myotubes, a model for Facioscapulohumeral Muscular Dystrophy (FSHD).
Materials:
-
FSHD patient-derived myoblasts
-
Myoblast growth medium and differentiation medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for DUX4 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture FSHD patient-derived myoblasts in growth medium.
-
Induce differentiation into myotubes by switching to differentiation medium.
-
Treat the differentiated myotubes with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24-48 hours). A concentration of 1 µM has been shown to be effective.[4][5]
-
Isolate total RNA from the myotubes using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative PCR (qPCR) using primers specific for DUX4 and a housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of DUX4 in this compound-treated cells compared to vehicle-treated controls.
Conclusion
This compound is a valuable research tool for investigating the p38 MAPK signaling pathway in vitro. The protocols and data presented in these application notes provide a solid foundation for utilizing this compound in a variety of cell culture experiments. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. Temporal variation in p38-mediated regulation of DUX4 in facioscapulohumeral muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for the Dissolution and Use of Losmapimod in Laboratory Settings
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution, storage, and application of losmapimod (also known as GW856553X), a potent and selective inhibitor of p38 mitogen-activated protein kinases (MAPK) α and β, for laboratory research.
Introduction
This compound is a critical tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines. Proper preparation of this compound solutions is paramount to ensure accurate and reproducible experimental outcomes. This guide outlines the essential physicochemical properties of this compound and provides step-by-step protocols for its use in both in vitro and in vivo studies.
Physicochemical and Solubility Data
A comprehensive summary of this compound's properties is presented in Table 1. This data is essential for calculating appropriate concentrations and understanding the compound's behavior in different solvents.
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₆FN₃O₂ | [1] |
| Molecular Weight | 383.46 g/mol | [1] |
| Appearance | White to beige powder | [1] |
| Purity (HPLC) | ≥98% | [1] |
| Solubility in DMSO | ≥ 2 mg/mL (clear solution) | [1] |
| Storage Temperature | 2-8°C (as solid) | [1] |
Signaling Pathway
This compound selectively inhibits the p38α and p38β isoforms of the mitogen-activated protein kinase family. The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase. A variety of extracellular stimuli, including cellular stress and inflammatory cytokines, can activate this pathway, leading to the phosphorylation of downstream substrates that regulate numerous cellular responses.
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound solutions for in vitro and in vivo applications.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example: For a 10 mM stock solution of this compound (MW = 383.46 g/mol ):
-
Weight (mg) = 10 mmol/L * 383.46 g/mol * Volume (L)
-
To make 1 mL (0.001 L) of a 10 mM solution, you would need 3.83 mg of this compound.
-
-
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Storage of Stock Solution:
-
Store the DMSO stock solution at -20°C or -80°C for long-term stability.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Preparation of Working Solutions for In Vitro Experiments
Materials:
-
This compound DMSO stock solution
-
Sterile cell culture medium or buffer (e.g., PBS)
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the final desired concentration.
-
Important: To avoid precipitation, add the DMSO stock solution to the aqueous medium and mix immediately. Do not add the aqueous medium to the DMSO stock.
-
-
The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Preparation of Dosing Solutions for In Vivo Experiments
Materials:
-
This compound DMSO stock solution
-
Sterile saline (0.9% NaCl)
-
Co-solvents such as PEG300 and Tween-80 (optional, for improved solubility and stability in aqueous solutions)
-
Sterile tubes
Procedure:
-
A common formulation for in vivo administration is a vehicle containing DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dilute the required volume of the this compound DMSO stock solution with PEG300 and mix well.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline to the mixture and vortex until a clear and homogeneous solution is formed.
-
The final dosing solution should be prepared fresh on the day of the experiment.
Workflow Diagram
The following diagram illustrates the general workflow for preparing this compound solutions for laboratory use.
Caption: Experimental workflow for preparing this compound solutions.
Safety Precautions
-
This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and concentrated DMSO solutions.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This protocol is intended for research use only and should be performed by trained laboratory personnel. The specific concentrations and formulations may need to be optimized for different experimental systems.
References
Application Notes and Protocols for Losmapimod Administration in Animal Models of Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs) that has been investigated as a therapeutic agent for Facioscapulohumeral Muscular Dystrophy (FSHD). In the context of FSHD, the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle is the primary pathogenic driver, leading to myocyte apoptosis and progressive muscle degeneration. This compound has been shown to suppress the expression of DUX4, presenting a promising therapeutic strategy. These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models of FSHD, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
Summary of this compound Efficacy in a Xenograft Mouse Model of FSHD
| Animal Model | Drug | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Immunodeficient mice with transplanted human FSHD myoblasts | This compound | 1, 3, 6, 10 mg/kg | Oral (twice daily) | 4 days | Dose-dependent reduction in DUX4 mRNA and DUX4 target gene (MBD3L2, ZSCAN4) expression. | [1] |
| Immunodeficient mice with transplanted human FSHD myoblasts | This compound | 6 mg/kg | Oral (twice daily) | 14 days | ~80% repression of DUX4 expression without negatively impacting the differentiation of transplanted human myoblasts. | [1] |
Signaling Pathway
The therapeutic rationale for using this compound in FSHD is based on its ability to inhibit the p38 MAPK signaling pathway, which has been identified as a key regulator of DUX4 expression. By inhibiting p38α and p38β isoforms, this compound leads to a downstream reduction in the transcription of the pathogenic DUX4 gene.
References
Application Notes and Protocols for Losmapimod as a p38 MAPK Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod (also known as GW856553X) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and beta (p38β).[1][2][3][4] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in processes such as cell differentiation, apoptosis, and inflammation.[5][6] Dysregulation of this pathway is implicated in numerous diseases.[5] this compound's targeted mechanism of action makes it an invaluable tool for investigating the physiological and pathological roles of the p38 MAPK cascade.
Initially developed by GlaxoSmithKline and later investigated by Fulcrum Therapeutics for conditions including cardiovascular diseases, COPD, and facioscaphumeral muscular dystrophy (FSHD), this compound has been evaluated in numerous clinical trials involving over 3,500 subjects.[3][6][7] While it has not yet led to a marketed therapy, these extensive studies have generated a substantial body of safety and pharmacokinetic data, underscoring its utility as a well-characterized tool compound for preclinical research.[3][6]
These application notes provide detailed protocols and quantitative data to facilitate the use of this compound as a tool compound for in vitro and in vivo p38 MAPK research.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Species/System | Notes | Reference(s) |
| pKi | 8.1 | Human p38α MAPK | A measure of the binding affinity of the inhibitor to the target enzyme. | [1][2] |
| 7.6 | Human p38β MAPK | [1][2] | ||
| IC50 | 0.1 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced TNFα production. | [2] |
| ~1 µM | FSHD patient-derived myotubes | Reduction of DUX4 expression. | [8] | |
| 1 µM | Human monocytic leukemia cell line (THP-1) | Reduction of p38 MAPK phosphorylation. | [9] | |
| Solubility | 2 mg/mL | DMSO | ||
| Pharmacokinetics (Human) | ||||
| Dosing | 7.5 mg and 15 mg twice daily | Healthy volunteers and FSHD patients | Oral administration. | [10][11][12] |
| Cmax (15 mg dose) | 85.0 ± 16.7 ng/mL | FSHD patients | [13] | |
| AUC0-12 (15 mg dose) | 410 ± 50.3 ng*h/mL | FSHD patients | [13] | |
| Plasma-to-muscle ratio | ~0.67 to ~1 | FSHD patients | At estimated tmax of 3.5 hours post-dose. | [13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for utilizing this compound in research.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound as a p38 MAPK inhibitor.
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for assessing the direct inhibitory effect of this compound on p38α/β kinase activity.
Materials:
-
Recombinant active p38α or p38β enzyme
-
ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., ATF2)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant p38 kinase and the substrate peptide to each well.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Western Blot for Phosphorylated p38 MAPK
This protocol describes the detection of p38 MAPK activation status in cultured cells following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
Stimulus to activate p38 MAPK (e.g., LPS, anisomycin, UV radiation)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO vehicle control for 1-2 hours.[2]
-
Stimulate the cells with a p38 MAPK activator for a predetermined time (e.g., 15-30 minutes). Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.
Cell-Based Functional Assay: Inhibition of Cytokine Production
This protocol outlines a method to assess the functional effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
Human PBMCs or a relevant cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide)
-
This compound stock solution (in DMSO)
-
ELISA kit for the cytokine of interest (e.g., TNFα, IL-6)
Procedure:
-
Isolate and culture PBMCs or seed the cell line in a 96-well plate.
-
Pre-incubate the cells with serial dilutions of this compound or DMSO vehicle control for 1 hour.[2]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include an unstimulated control.
-
Incubate the cells for an appropriate time to allow for cytokine secretion (e.g., 4-24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percent inhibition of cytokine production for each this compound concentration and determine the IC50 value.
In Vivo Animal Model Protocol (General Guideline)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a relevant animal model. The specific model, dosing, and endpoints will depend on the research question.
Materials:
-
Animal model (e.g., spontaneously hypertensive stroke-prone rats, xenograft mouse models of FSHD)[2][6][14]
-
This compound formulation for oral administration (e.g., suspension in a suitable vehicle)
-
Oral gavage needles
-
Anesthesia and surgical tools (if required)
-
Equipment for endpoint analysis (e.g., blood pressure monitoring, imaging, tissue collection)
Procedure:
-
Acclimate the animals to the housing conditions.
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or vehicle orally at the desired frequency (e.g., once or twice daily). Dosing in preclinical models has ranged from 1 mg/kg.[1]
-
Monitor the animals for general health and any adverse effects throughout the study.
-
At predetermined time points, perform relevant assessments based on the disease model. This could include:
-
Measurement of physiological parameters (e.g., blood pressure).
-
Collection of blood samples for pharmacokinetic analysis or biomarker measurement.
-
In vivo imaging.
-
-
At the end of the study, euthanize the animals and collect tissues of interest for further analysis (e.g., histology, Western blotting, gene expression analysis).
-
Analyze the data to determine the effect of this compound on the disease phenotype.
Conclusion
This compound is a well-characterized, selective inhibitor of p38α and p38β MAPK, making it a valuable tool for dissecting the roles of this signaling pathway in health and disease. The provided quantitative data and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the multifaceted functions of p38 MAPK. As with any tool compound, it is crucial to carefully consider the experimental context and include appropriate controls to ensure the validity and reproducibility of the findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Immunomart [immunomart.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. myfshd.org [myfshd.org]
- 7. ir.fulcrumtx.com [ir.fulcrumtx.com]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. researchgate.net [researchgate.net]
- 10. musculardystrophynews.com [musculardystrophynews.com]
- 11. An open-label pilot study of this compound to evaluate the safety, tolerability, and changes in biomarker and clinical outcome assessments in participants with facioscapulohumeral muscular dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fulcrumtx.com [fulcrumtx.com]
Application Notes and Protocols for Muscle Biopsy Analysis in Losmapimod Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the muscle biopsy analysis protocols relevant to the clinical trials of losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD). This compound is a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor investigated for its potential to reduce the expression of the DUX4 gene, the root cause of FSHD.[1][2] While the ReDUX4 Phase 2b clinical trial did not meet its primary endpoint of significantly changing DUX4-driven gene expression, the analysis of muscle biopsies provided valuable insights and was crucial for assessing the drug's mechanism of action and informing the design of subsequent trials.[3][4]
Introduction to this compound and its Mechanism of Action in FSHD
Facioscapulohumeral Muscular Dystrophy is a genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle.[1] The DUX4 protein is toxic to muscle cells and its expression leads to muscle fiber death and replacement with fat, resulting in progressive muscle weakness.[1][5] this compound inhibits the p38α/β MAPK pathway, which is believed to be a regulator of DUX4 expression.[3][6] Preclinical studies demonstrated that this compound could reduce DUX4 expression in FSHD patient-derived muscle cells.[7] Consequently, a key objective of the clinical trials was to determine if this effect translated to patients, with muscle biopsies being the primary tool for this assessment.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key quantitative findings from the muscle biopsy analyses in the this compound clinical trials.
Table 1: Primary Endpoint Results of the ReDUX4 Phase 2b Trial [3][4]
| Outcome Measure | This compound (n=40) | Placebo (n=40) | Difference | p-value |
| Least Squares Mean Change from Baseline in DUX4-driven Gene Expression | 0.83 (SE 0.61) | 0.40 (SE 0.65) | 0.43 (SE 0.56) | 0.56 |
As measured by quantitative RT-PCR in skeletal muscle biopsies at week 16 or 36. The primary endpoint was not met.
Table 2: Pharmacokinetics and Target Engagement in Muscle from the Phase 1 Trial [8]
| Parameter | This compound 7.5 mg (n=6) | This compound 15 mg (n=6) |
| Mean Drug Concentration in Muscle (ng/g) | 42.1 ± 10.5 | 97.2 ± 22.4 |
| Target Engagement in Muscle | Observed | Observed |
Target engagement was assessed by the ratio of phosphorylated HSP27 (pHSP27) to total HSP27 (tHSP27) in muscle biopsies at day 14.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for muscle biopsy analysis.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound on DUX4 expression.
Caption: General experimental workflow for muscle biopsy analysis in this compound clinical trials.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the this compound clinical trials.
Muscle Biopsy Collection and Handling
-
Procedure: Needle muscle biopsies are performed on a muscle identified as suitable by Magnetic Resonance Imaging (MRI).[6]
-
Sample Processing: Immediately after collection, the biopsy sample is divided.
-
A portion for RNA analysis is preserved in a stabilizing agent (e.g., RNAlater) or flash-frozen in liquid nitrogen and stored at -80°C.
-
A portion for protein analysis is flash-frozen in liquid nitrogen and stored at -80°C.
-
A portion for histology is oriented on a cork disk, coated in optimal cutting temperature (OCT) compound, and frozen in isopentane cooled by liquid nitrogen.
-
Gene Expression Analysis: DUX4-driven Gene Panel by qRT-PCR
This protocol is based on the methodology used in the ReDUX4 trial to assess the primary endpoint.[9]
-
Objective: To quantify the expression of a panel of six DUX4-regulated genes and three reference genes.
-
Materials:
-
Frozen muscle biopsy tissue
-
RNA extraction kit (e.g., TRIzol reagent, Qiagen RNeasy Fibrous Tissue Mini Kit)
-
High-Capacity cDNA Reverse Transcription Kit
-
TaqMan Gene Expression Assays for the target and reference genes
-
Quantitative PCR instrument (e.g., Fluidigm BioMark HD)
-
-
Target and Reference Genes: [9]
-
DUX4 Target Genes: CCNA1, KHDC1L, MBD3L2, PRAMEF6, SLC34A2, ZSCAN4
-
Reference Genes: TBP, HMBS, CDKN1B
-
-
Protocol:
-
RNA Extraction: Total RNA is isolated from 20-30 mg of frozen muscle tissue according to the manufacturer's protocol of the chosen RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative RT-PCR:
-
The qRT-PCR is performed using a high-throughput platform such as the Fluidigm BioMark 96.96 Dynamic Array with TaqMan Gene Expression Assays.
-
The reaction mixture typically includes cDNA, TaqMan Universal PCR Master Mix, and the specific gene expression assay for each target and reference gene.
-
A standard thermal cycling protocol is used, generally consisting of an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
The cycle threshold (Ct) values are obtained for each gene.
-
The raw Ct for each of the 6 DUX4 target genes is normalized to the geometric mean of the Ct values of the three reference genes to generate a normalized Ct (ΔCt).
-
The "DUX4 activity" is reported as the average of the normalized Cts of the six target genes.[1]
-
-
Protein Analysis: Target Engagement by Western Blot for pHSP27/tHSP27
This protocol is representative of the method used to assess this compound's target engagement in the Phase 1 trial.[8]
-
Objective: To determine the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27 (tHSP27) as a measure of p38 MAPK pathway inhibition.
-
Materials:
-
Frozen muscle biopsy tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total-HSP27
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Frozen muscle tissue is homogenized in ice-cold lysis buffer. The lysate is centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of total protein (20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with the primary antibodies against pHSP27 and tHSP27, diluted in the blocking buffer.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The membrane is washed again, and the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: The band intensities for pHSP27 and tHSP27 are quantified using densitometry software. The ratio of pHSP27 to tHSP27 is calculated for each sample to determine the level of target engagement.
-
Histological Analysis
This is a general protocol for the histological assessment of muscle biopsies, which is a standard procedure in muscular dystrophy research.
-
Objective: To evaluate muscle fiber morphology, signs of necrosis, regeneration, and interstitial fibrosis.
-
Materials:
-
OCT-embedded frozen muscle sections (8-10 µm thick)
-
Hematoxylin and Eosin (H&E) stain
-
Gomori Trichrome stain
-
Microscope
-
-
Protocol:
-
Sectioning: Cryosections of the muscle tissue are cut and mounted on glass slides.
-
Staining:
-
H&E Staining: Slides are stained with hematoxylin to visualize cell nuclei (blue/purple) and eosin to stain the cytoplasm and extracellular matrix (pink). This stain is used to assess overall muscle architecture, fiber size variability, and the presence of inflammatory infiltrates.
-
Gomori Trichrome Staining: This stain differentiates between muscle fibers (red/purple), collagen (green/blue), and nuclei (dark blue/black). It is particularly useful for identifying fibrosis.
-
-
Microscopic Examination: The stained sections are examined by a trained pathologist to assess various features, including:
-
Variability in muscle fiber size
-
Presence of necrotic or regenerating fibers
-
Extent of central nucleation
-
Degree of endomysial and perimysial fibrosis
-
Presence of inflammatory cell infiltrates.
-
-
References
- 1. Fulcrum Therapeutics Announces Initiation of ReDUX4, a Phase 2b Clinical Trial of this compound for FSHD » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 2. neurologylive.com [neurologylive.com]
- 3. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. fshdsociety.org [fshdsociety.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With this compound in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 8. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.fulcrumtx.com [ir.fulcrumtx.com]
Application Notes and Protocols for MRI-Based Measurement of Muscle Fat Infiltration in Losmapimod Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the Magnetic Resonance Imaging (MRI) techniques employed to measure muscle fat infiltration in clinical trials of losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD). This compound is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which are implicated in the expression of the DUX4 gene, the underlying cause of FSHD.[1] The aberrant expression of DUX4 in muscle cells leads to a cascade of events culminating in muscle cell death and replacement with adipose tissue. Consequently, quantifying the change in muscle fat content is a critical biomarker for assessing the potential therapeutic efficacy of this compound.
In the ReDUX4 (Phase 2b) and REACH (Phase 3) clinical trials, a standardized, whole-body MRI protocol was developed and implemented by AMRA Medical in collaboration with Fulcrum Therapeutics to provide quantitative, objective, and reproducible biomarkers of muscle health.[2] This document details the methodologies used, presents the quantitative data from these trials, and provides protocols for researchers looking to implement similar techniques.
Quantitative Data Summary
The following tables summarize the key quantitative MRI outcomes from the ReDUX4 and REACH clinical trials of this compound in patients with FSHD.
Table 1: Key MRI Outcome Measures
| Metric | Description |
| Muscle Fat Infiltration (MFI) | A measure of diffuse fatty infiltration within the lean muscle tissue, reflecting the replacement of contractile muscle with adipose tissue.[3] |
| Muscle Fat Fraction (MFF) | The proportion of fat within a given muscle volume. |
| Lean Muscle Volume (LMV) | The volume of muscle tissue excluding intramuscular fat. |
Table 2: Results of the ReDUX4 Phase 2b Clinical Trial [4][5]
| Endpoint | This compound Group | Placebo Group | Difference | p-value |
| Change in Muscle Fat Infiltration (MFI) at 48 Weeks | 0.03% | 0.52% | -0.49% | 0.01 |
Statistically significant slowing of muscle fat infiltration was observed in the this compound-treated group compared to placebo.
Table 3: Results of the REACH Phase 3 Clinical Trial [6]
| Endpoint | This compound Group | Placebo Group | p-value |
| Change in Muscle Fat Infiltration (MFI) at 48 Weeks | Increase of 0.42% | Increase of 0.576% | 0.16 |
The primary endpoint of the REACH trial was not met, and the difference in MFI between the this compound and placebo groups was not statistically significant.[6]
Signaling Pathway
This compound targets the p38 MAPK signaling pathway, which is a key regulator of DUX4 expression in FSHD. The following diagram illustrates the proposed mechanism of action.
Experimental Protocols
Whole-Body MRI Acquisition Protocol
A standardized whole-body musculoskeletal MRI (WB-MSK-MRI) protocol, as developed by AMRA Medical, was utilized in the this compound clinical trials.[2] The protocol is designed for robust and reproducible quantification of muscle composition across multiple imaging sites and scanner manufacturers.
Principle: The technique is based on a T1-weighted two-point Dixon chemical shift imaging method.[7] This sequence acquires two sets of images at slightly different echo times, allowing for the separation of water and fat signals. From these acquisitions, fat-only and water-only images are generated, which form the basis for quantifying muscle fat content.[7][8]
Key Features of the AMRA Protocol:
-
Rapid Acquisition: The whole-body scan (neck-to-knee) is typically completed in approximately 6 minutes.[9]
-
Standardization: The protocol is standardized for use on 1.5T and 3T MRI scanners from major manufacturers.[9]
-
Volumetric Analysis: The protocol enables the volumetric analysis of 36 individual muscles throughout the shoulders, arms, torso, and legs.[1][10]
Detailed MRI Parameters:
While specific pulse sequence parameters are scanner-dependent and proprietary to the standardized protocol, the following provides a general framework based on typical T1-weighted two-point Dixon acquisitions for muscle fat quantification:
| Parameter | Typical Value/Range | Notes |
| Magnetic Field Strength | 1.5T or 3T | The protocol is adaptable to both field strengths. |
| Sequence | T1-weighted 2-point Dixon Gradient Echo (GRE) | Provides excellent contrast between fat and muscle. |
| Repetition Time (TR) | Short (e.g., < 200 ms) | T1-weighting is achieved with a short TR. |
| Echo Times (TEs) | Optimized for fat-water separation (e.g., TE1 ~2.3 ms, TE2 ~4.6 ms at 1.5T) | TEs are chosen to acquire in-phase and out-of-phase images. |
| Flip Angle | 10-20 degrees | A low flip angle is typically used in GRE sequences. |
| Slice Thickness | 5-7 mm | Provides a good balance between signal-to-noise ratio and spatial resolution. |
| Field of View (FOV) | Adapted to cover the body from neck to knees | Multiple overlapping slabs are acquired to cover the entire volume. |
| Matrix Size | 256 x 256 or higher | Determines the in-plane spatial resolution. |
Patient Preparation and Positioning:
-
Patients should be screened for MRI contraindications.
-
No specific dietary restrictions are required for this imaging protocol.
-
Patients are positioned supine on the MRI table.
-
The body coil is used for signal reception.
-
The scan is performed from the level of the neck to the knees.
Image Analysis Workflow
The analysis of the acquired MRI data to derive quantitative metrics of muscle fat infiltration is a critical step. In the this compound trials, this was performed using a centralized, cloud-based platform provided by AMRA Medical.
Steps in the Image Analysis Protocol:
-
Image Anonymization and Transfer: Acquired DICOM images are anonymized and securely transferred to the central analysis platform.
-
Quality Control: Images are reviewed for quality and adherence to the acquisition protocol.
-
Automated Muscle Segmentation: An atlas-based segmentation algorithm is used to automatically identify and delineate the 36 target muscles. This is followed by manual verification and correction by trained analysts.
-
Fat-Water Separation and Quantification: The Dixon images are processed to generate fat-only and water-only images. The signal intensity in these images is then used to quantify the amount of fat and water in each voxel within the segmented muscles.
-
Calculation of Metrics:
-
Muscle Fat Fraction (MFF): Calculated as the ratio of the fat signal to the total signal (fat + water) within a muscle volume.
-
Muscle Fat Infiltration (MFI): A proprietary measure derived from the fat-referenced MRI data.
-
Lean Muscle Volume (LMV): Calculated from the water-only images.
-
-
Data Reporting: The quantitative metrics for each muscle and composite scores are generated and provided for statistical analysis.
Conclusion
The use of whole-body, T1-weighted two-point Dixon MRI provides a powerful and objective tool for quantifying muscle fat infiltration in clinical trials for FSHD. The standardized protocol and centralized analysis employed in the this compound trials have demonstrated the feasibility and utility of this technique for assessing disease progression and therapeutic response. While the Phase 3 REACH trial did not meet its primary endpoint, the MRI data generated provides valuable insights for future research in FSHD. These application notes and protocols offer a guide for researchers and drug developers seeking to incorporate quantitative muscle MRI into their own studies.
References
- 1. AMRA Medical's Whole-body MRI Analysis Used in FSHD Clinical Trial Research Network Study for Biomarker Development [prnewswire.com]
- 2. axisimagingnews.com [axisimagingnews.com]
- 3. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With this compound in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. fshdsociety.org [fshdsociety.org]
- 6. Quantitative Muscle Analysis in FSHD Using Whole-Body Fat-Referenced MRI: Composite Scores for Longitudinal and Cross-sectional Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of the Dixon technique in the evaluation of the musculoskeletal system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. amramedical.com [amramedical.com]
- 10. amramedical.com [amramedical.com]
Application Notes and Protocols: Quantification of Losmapimod in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β.[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its dysregulation has been implicated in a variety of diseases.[2] this compound has been investigated in clinical trials for several conditions, including chronic obstructive pulmonary disease (COPD), cardiovascular disease, and facioscaphumercal muscular dystrophy (FSHD).[2] To support pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical and clinical development, robust and reliable bioanalytical methods are required to accurately measure the concentration of this compound in various biological matrices, including tissue.
These application notes provide a comprehensive overview and detailed protocols for the development and validation of an assay to quantify this compound in tissue samples. The primary recommended method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices.[3]
p38 MAPK Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the p38 MAPK signaling cascade. Understanding this pathway is crucial for interpreting the pharmacodynamic effects of the drug.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize pharmacokinetic data for this compound from a Phase 1 clinical trial in healthy volunteers and subjects with FSHD. This data can serve as a reference for expected concentration ranges in human plasma and muscle tissue.
Table 1: this compound Pharmacokinetic Parameters in Plasma (Healthy Volunteers and FSHD Subjects)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-12 (ng*h/mL) |
| 7.5 mg (single dose) | 45.3 ± 10.1 | 1.5 | 196 ± 32.7 |
| 15 mg (single dose) | 85.0 ± 16.7 | 1.5 | 410 ± 50.3 |
| 15 mg (BID, Day 14) | 101 ± 21.4 | 1.5 | 525 ± 89.6 |
Data adapted from a Phase 1 clinical trial.[4] Values are presented as mean ± standard deviation.
Table 2: this compound Concentration in Muscle Tissue (FSHD Subjects)
| Dose | Time Point | Muscle Concentration (ng/g) |
| 7.5 mg (single dose) | 3.5 hr post-dose | 42.1 ± 10.5 |
| 15 mg (single dose) | 3.5 hr post-dose | 97.2 ± 22.4 |
| 15 mg (BID, Day 14) | 3.5 hr post-dose | 115 ± 28.9 |
Data adapted from a Phase 1 clinical trial.[4] Values are presented as mean ± standard deviation.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of this compound in tissue. These protocols are intended as a starting point and may require optimization for specific tissue types and laboratory instrumentation.
Overall Experimental Workflow
Caption: General workflow for the quantification of this compound in tissue samples.
Protocol 1: Tissue Sample Homogenization
Objective: To disrupt the tissue structure and release the intracellular contents, including this compound, into a solution.
Materials:
-
Frozen tissue sample (e.g., muscle)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead mill homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Microcentrifuge tubes
-
Calibrated balance
Procedure:
-
Weigh the frozen tissue sample accurately.
-
Place the weighed tissue into a pre-filled bead mill tube.
-
Add a specific volume of ice-cold homogenization buffer to the tube. A typical ratio is 1:3 to 1:5 (w/v) of tissue to buffer.
-
Homogenize the sample using a bead mill homogenizer according to the manufacturer's instructions. Optimization of homogenization time and speed may be necessary for different tissue types.
-
After homogenization, centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the extraction procedure.
Protocol 2: this compound Extraction from Tissue Homogenate
Objective: To isolate this compound from the complex tissue homogenate and remove interfering substances such as proteins and lipids. This protocol describes a protein precipitation followed by liquid-liquid extraction (LLE). Solid-phase extraction (SPE) can also be considered as an alternative.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
Procedure:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add a specific amount of the internal standard solution.
-
To precipitate proteins, add 3-4 volumes of ice-cold acetonitrile (e.g., 300-400 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
For liquid-liquid extraction, add an appropriate volume of MTBE (e.g., 1 mL).
-
Vortex for 5-10 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To separate this compound from other components in the extracted sample and to detect and quantify it with high sensitivity and specificity.
Instrumentation and Parameters (Representative):
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution (Example):
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 - 10 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
This compound MRM Transition: To be determined by direct infusion of a this compound standard.
-
Internal Standard MRM Transition: To be determined by direct infusion of the IS.
-
Procedure:
-
Set up the LC-MS/MS system with the specified parameters.
-
Inject the reconstituted samples, along with calibration standards and quality control (QC) samples, into the system.
-
Acquire the data using the instrument's software.
Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[5] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. A reported LLOQ for this compound in muscle is 0.50 ng/g.[4]
Data Analysis and Interpretation
-
Integrate the peak areas for this compound and the internal standard in the chromatograms from the calibration standards, QC samples, and unknown tissue samples.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the QC and unknown tissue samples.
-
The final concentration in the tissue should be reported in ng/g, taking into account the initial tissue weight and the dilution factors used throughout the sample preparation process.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery | Inefficient extraction; Analyte degradation. | Optimize extraction solvent and pH; Ensure samples are kept on ice; Check stability of this compound under extraction conditions. |
| High Matrix Effect | Co-eluting endogenous compounds from the tissue matrix. | Improve chromatographic separation; Optimize sample cleanup (e.g., try SPE); Use a stable isotope-labeled internal standard. |
| Poor Peak Shape | Column degradation; Inappropriate mobile phase or reconstitution solvent. | Use a guard column; Replace the analytical column; Ensure the reconstitution solvent is compatible with the initial mobile phase. |
| Inconsistent Results | Variability in tissue homogenization; Inconsistent sample preparation. | Standardize the homogenization protocol; Ensure accurate and precise pipetting; Use an automated sample preparation system if available. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound in tissue. Adherence to these guidelines and proper method validation will ensure the generation of high-quality bioanalytical data to support the advancement of this compound in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Extraction Methods Suitable for Muscle Tissue Proteomic Analysis | MDPI [mdpi.com]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of a p38 MAP kinase inhibitor and its amide hydrolyzed metabolite in Cynomolgus monkey plasma by LC-MS/MS, and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Losmapimod in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod is a selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[2][3] In the context of cancer, the p38 MAPK pathway has a dual role, capable of both suppressing and promoting tumors depending on the cellular context and tumor type.[3][4][5] This complexity makes the p38 MAPK pathway a compelling, albeit challenging, target for cancer therapy.[6][7] Inhibition of p38 MAPK signaling has been shown to reduce tumor growth in preclinical models, suggesting a therapeutic potential for inhibitors like this compound in oncology.[2][8]
These application notes provide a detailed framework for the preclinical evaluation of this compound in cancer xenograft models. The protocols outlined below are designed to assess the anti-tumor efficacy and pharmacodynamic effects of this compound in various cancer types.
Key Signaling Pathway: p38 MAPK
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. Upon activation by upstream stimuli, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate processes such as inflammation, cell cycle, apoptosis, and cell differentiation.[5]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Losmapimod and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β, which has been investigated for various therapeutic applications. Accurate and precise analytical methods are crucial for pharmacokinetic studies, metabolism profiling, and clinical monitoring of this compound. This document provides detailed application notes and protocols for the detection and quantification of this compound and its potential metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. While specific details on the metabolites of this compound are not extensively published in the public domain, this guide also outlines general approaches for their identification and analysis.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by inhibiting the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to external stimuli, including stress and inflammation. By inhibiting p38 MAPK, this compound can modulate the expression of downstream targets, such as DUX4, which is implicated in the pathophysiology of Facioscapulohumeral Muscular Dystrophy (FSHD).
Application Notes and Protocols: Losmapimod in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and beta (p38β). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress stimuli, making it a key target in the development of therapeutics for a range of diseases, including inflammatory conditions and certain genetic disorders.[1][2] High-throughput screening (HTS) assays are essential tools for the discovery and characterization of p38 MAPK inhibitors like this compound. These assays enable the rapid evaluation of large compound libraries to identify molecules that modulate the activity of the p38 MAPK pathway.
This document provides detailed application notes and protocols for the use of this compound in various HTS assays. It is intended to guide researchers, scientists, and drug development professionals in the setup, execution, and data analysis of biochemical and cell-based HTS campaigns targeting the p38 MAPK pathway.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of p38α and p38β by competing with ATP for binding to the enzyme's active site.[2] The p38 MAPK cascade is a three-tiered signaling module initiated by upstream mitogen-activated protein kinase kinases (MKKs), primarily MKK3 and MKK6. These MKKs, in turn, are activated by upstream mitogen-activated protein kinase kinase kinases (MAP3Ks) in response to cellular stress and inflammatory signals. Once activated by dual phosphorylation on a Thr-Gly-Tyr (TGY) motif, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2 (MK2) and transcription factors like activating transcription factor 2 (ATF2). A key downstream substrate is heat shock protein 27 (HSP27), whose phosphorylation is a reliable indicator of p38 MAPK activity. The activation of these downstream effectors ultimately leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
Data Presentation
The inhibitory activity of this compound and other reference p38 MAPK inhibitors is summarized in the tables below. These values are critical for establishing assay windows and for comparing the potency of novel compounds.
Table 1: Biochemical Assay Data for p38 MAPK Inhibitors
| Compound | Target | Assay Type | pKi |
| This compound | p38α | Fluorescence Polarization | 8.1 |
| This compound | p38β | Fluorescence Polarization | 7.6 |
| SB203580 | p38α | Kinase Assay | 7.5 |
| BIRB 796 | p38α | Kinase Assay | 8.9 |
pKi is the negative logarithm of the inhibition constant (Ki). Data compiled from publicly available sources.[2]
Table 2: Cell-Based Assay Data for p38 MAPK Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| This compound | FSHD Patient Myotubes | Gene Expression | DUX4 Expression | ~100-1000 |
| This compound | THP-1 | Western Blot | p38 Phosphorylation | Not Reported |
| SB203580 | THP-1 | TNF-α Secretion | TNF-α Levels | 50-200 |
| SB203580 | HeLa | HCS | p-HSP27 Levels | ~200 |
IC50 values can vary depending on cell type, stimulus, and assay conditions. Data is illustrative and compiled from multiple sources.[3][4]
Experimental Protocols
Detailed methodologies for key high-throughput screening assays to evaluate p38 MAPK inhibitors like this compound are provided below.
Protocol 1: Biochemical Kinase Assay (LANCE TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the kinase activity of p38α.
Materials:
-
Recombinant human p38α kinase
-
ATF2-GST fusion protein substrate
-
Europium-labeled anti-phospho-ATF2 (Thr71) antibody (Donor)
-
Allophycocyanin (APC)-labeled anti-GST antibody (Acceptor)
-
ATP
-
This compound and other test compounds
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in kinase assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing p38α kinase and ATF2-GST substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 20 minutes.
-
Initiate the kinase reaction by adding 4 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phospho-ATF2 antibody and the APC-labeled anti-GST antibody in a TR-FRET buffer.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Protocol 2: Cell-Based High-Content Screening (HCS) for HSP27 Phosphorylation
This protocol outlines a high-content imaging-based assay to quantify the phosphorylation of HSP27 in response to a stimulus and its inhibition by this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Anisomycin (or other p38 MAPK activator)
-
This compound and other test compounds
-
384-well clear-bottom imaging plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-HSP27 (Ser82)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Procedure:
-
Seed HeLa cells into 384-well imaging plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or other test compounds for 1 hour.
-
Stimulate the cells with anisomycin for 30 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of phospho-HSP27 staining within the cytoplasm of each cell.
-
Normalize the phospho-HSP27 intensity to the cell number (from Hoechst staining).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 3: TNF-α Secretion Assay
This protocol describes an ELISA-based method to measure the inhibition of TNF-α secretion from stimulated human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound and other test compounds
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
ELISA plate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or other test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant containing the secreted TNF-α.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α secretion for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical high-throughput screening workflow for the identification and characterization of p38 MAPK inhibitors like this compound.
References
Application Notes and Protocols: Establishing a Dose-Response Curve for Losmapimod In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Losmapimod is a selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been investigated as a therapeutic strategy for various inflammatory diseases. Establishing a precise dose-response curve for this compound in a controlled in vitro setting is a fundamental step in understanding its potency and mechanism of action. This document provides detailed protocols for key experiments to determine the in vitro dose-response relationship of this compound, focusing on its effects on cell viability, inhibition of p38 MAPK phosphorylation, and suppression of inflammatory cytokine production.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered cascade of protein kinases that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Activation of this pathway leads to the phosphorylation of downstream targets, culminating in cellular responses such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound exerts its effect by inhibiting the kinase activity of p38α and p38β, thereby blocking these downstream inflammatory responses.
Troubleshooting & Optimization
Losmapimod Off-Target Effects: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of losmapimod. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent with known p38 MAPK signaling outcomes. Could off-target effects be the cause?
A1: While this compound is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs), the possibility of off-target effects should be considered when observing unexpected phenotypes.[1][2] Several factors could contribute to this discrepancy:
-
Cell-Type Specificity: The expression and activity of potential off-target kinases can vary significantly between different cell lines and tissues.
-
Concentration-Dependent Effects: At higher concentrations, the likelihood of this compound engaging with other kinases or proteins increases. It is crucial to use the lowest concentration that effectively inhibits p38 MAPK in your model system.
-
Activation of Parallel Pathways: Inhibition of the p38 MAPK pathway can sometimes lead to the compensatory activation of other signaling cascades, such as the JNK or ERK pathways.[3][4]
Troubleshooting Steps:
-
Confirm p38 MAPK Inhibition: First, verify that this compound is effectively inhibiting its intended target in your experimental setup. This can be done by assessing the phosphorylation status of a direct downstream substrate of p38, such as MAPKAPK2 (MK2) or HSP27.[5][6] A successful inhibition should show a significant decrease in the phosphorylated form of these proteins.
-
Dose-Response Curve: Perform a dose-response experiment to determine the minimal effective concentration of this compound. Unexpected phenotypes that only manifest at high concentrations are more likely to be off-target effects.
-
Use a Structurally Different p38 Inhibitor: To confirm that the observed phenotype is due to p38 MAPK inhibition, use a structurally unrelated p38 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of p38 MAPK or a downstream effector to see if it reverses the phenotype induced by this compound.
Q2: I am observing unexpected effects on cell proliferation or apoptosis with this compound. Is this a known off-target effect?
A2: The p38 MAPK pathway is involved in a wide range of cellular processes, including cell differentiation, apoptosis, and autophagy.[7][8] Therefore, effects on cell viability and proliferation can be on-target consequences of p38 inhibition. However, if the observed effects are contrary to the expected role of p38 in your specific cell type, off-target effects should be investigated.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Q3: What are the known off-target kinases of this compound?
Quantitative Data on this compound Activity
The following tables summarize the known quantitative data for this compound's on-target activity.
Table 1: On-Target Binding Affinity
| Target | pKi | Reference |
| p38α MAPK | 8.1 | [2][7][9] |
| p38β MAPK | 7.6 | [2][7][9] |
Table 2: Cellular Potency
| Assay | Cell Type | IC50 | Reference |
| TNFα production | Human PBMCs | 0.1 µM | [7] |
Key Experimental Protocols
To assist in troubleshooting and confirming on-target effects, detailed methodologies for relevant experiments are provided below.
Protocol 1: Western Blot Analysis of p38 MAPK Pathway Activation
This protocol allows for the assessment of p38 MAPK inhibition by measuring the phosphorylation status of downstream targets like HSP27.
Materials:
-
Cell lysates treated with this compound or vehicle control.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-p38 MAPK
-
Rabbit anti-phospho-HSP27 (Ser82)
-
Rabbit anti-HSP27
-
-
HRP-conjugated anti-rabbit IgG secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phospho-HSP27 to total HSP27 in this compound-treated samples compared to the vehicle control indicates on-target inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a drug to its target in a cellular context.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Workflow for CETSA:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Diagrams
The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The p38 MAPK signaling cascade and the point of this compound inhibition.
This technical support guide provides a starting point for addressing potential off-target effects of this compound. Careful experimental design, including the use of appropriate controls, is paramount for the accurate interpretation of data.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdaconference.org [mdaconference.org]
- 4. Atypical p38 Signaling, Activation, and Implications for Disease [mdpi.com]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound | Autophagy | p38 MAPK | TargetMol [targetmol.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
troubleshooting inconsistent results in losmapimod experiments
Welcome to the technical support center for losmapimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for experiments involving the selective p38 MAPK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as GW856553X) is a selective, potent, and orally active inhibitor of p38 mitogen-activated protein kinases (MAPKs).[1][2] Its primary mechanism of action is the inhibition of p38α and p38β isoforms, which are key components of the p38 MAPK signaling pathway.[1][3] This pathway is involved in cellular responses to stress and inflammation, and its inhibition by this compound can modulate the production of pro-inflammatory cytokines and regulate gene expression, such as that of the DUX4 gene implicated in Facioscapulohumeral Muscular Dystrophy (FSHD).[3][4]
Q2: What are the recommended storage and handling conditions for this compound powder?
A2: this compound powder is typically a white to beige solid.[5] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO and Ethanol.[1] For a stock solution, dissolve this compound in fresh, high-quality DMSO.[1] It is important to note that moisture-absorbing DMSO can reduce solubility.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.[1]
Q4: Why am I seeing inconsistent results in my cell-based assays with this compound?
A4: Inconsistent results with this compound in cell-based assays can arise from several factors:
-
Cell Line Variability: Different cell lines may have varying levels of basal p38 MAPK activity and may respond differently to its inhibition.
-
Compound Stability: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[1] Degradation of the compound can lead to reduced efficacy.
-
DMSO Concentration: High concentrations of DMSO can have cytotoxic effects. It is crucial to use a consistent and low final concentration of DMSO in your vehicle controls and treated samples.
-
Assay-Dependent Effects: The observed effect of this compound can be time-dependent. IC50 values, for instance, can vary significantly depending on the incubation time (e.g., 24, 48, or 72 hours).[6]
-
Relevance of In Vitro Models: Preclinical studies with this compound have often been performed on immature muscle cells in vitro. The relevance of these models to the in vivo condition of mature muscle has been questioned and may contribute to discrepancies between preclinical and clinical findings.[7]
Q5: My in vivo experiment results are not aligning with published data. What could be the reason?
A5: Discrepancies in in vivo experiments can be due to:
-
Animal Model Selection: The choice of animal model is critical. For instance, in FSHD research, xenograft mouse models have been used to study the effect of this compound on DUX4 expression.[4][8] The specific characteristics of the chosen model can influence the outcome.
-
Route of Administration and Dosage: this compound has been administered orally in both preclinical and clinical settings.[1][3][9] Ensure the dosage and administration route in your experiment are consistent with relevant literature.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can vary between species.
-
Placebo Effect: In clinical trials for FSHD, a significant placebo effect was observed, where patients in the placebo group did not show the expected functional decline.[2] This highlights the inherent variability in disease progression and can complicate the interpretation of treatment effects.
Troubleshooting Guides
Inconsistent Western Blot Results for p-p38 MAPK
Problem: Weak or no inhibition of p38 phosphorylation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the powder and stock solutions.[1][5] |
| Insufficient Treatment Time or Concentration | Optimize the concentration and incubation time of this compound. A concentration of 1 µM for 1 hour has been shown to reduce p38 phosphorylation in THP-1 cells.[10][11] |
| Low Basal p38 Activity | Stimulate the p38 pathway with an appropriate agonist (e.g., LPS, UV radiation, pro-inflammatory cytokines) before this compound treatment to ensure a detectable level of phosphorylation.[4] |
| Antibody Issues | Use a validated phospho-specific p38 antibody. Ensure the primary and secondary antibodies are compatible and used at the recommended dilutions.[12] |
| Technical Errors in Western Blotting | Ensure complete protein transfer and use an appropriate blocking buffer (BSA is often preferred for phospho-antibodies to avoid cross-reactivity with casein in milk).[12] For general western blot troubleshooting, refer to established guides.[13][14][15] |
High Variability in Cell Viability/Proliferation Assays
Problem: Inconsistent IC50 values or high standard deviations between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. |
| Time-Dependent Effects of this compound | Standardize the incubation time for your assay. Be aware that IC50 values can change with different treatment durations.[6] |
| Solvent (DMSO) Toxicity | Prepare a serial dilution of your vehicle control (DMSO) to determine the maximum non-toxic concentration for your specific cell line. |
| Culture Conditions | Maintain consistent cell culture conditions (e.g., CO2 levels, temperature, humidity) to minimize variability in cell growth. |
| 3D vs. 2D Culture Models | Be aware that IC50 values can differ significantly between 2D monolayer and 3D spheroid cultures due to differences in drug penetration and cell proliferation dynamics.[16][17] |
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| pKi for p38α | 8.1 | Cell-free assay | [1][2] |
| pKi for p38β | 7.6 | Cell-free assay | [1][2] |
| IC50 | 0.1 µM | Inhibition of TNFα production in human PBMCs | [1] |
| Effective Concentration | 30 and 100 nM | Reduction of DUX4 activity in FSHD patient-derived cells | [18] |
| In Vivo Dosage (Rats) | ~12 mg/kg (p.o.) | Spontaneously hypertensive stroke-prone rats | [1][9] |
| Clinical Trial Dosage (FSHD) | 7.5 mg or 15 mg twice daily (oral) | Phase 1, 2, and 3 clinical trials | [3][19][20] |
| Solubility in DMSO | 76 mg/mL (198.19 mM) | - | [1] |
| Solubility in Ethanol | 76 mg/mL | - | [1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of p38 MAPK Phosphorylation
Objective: To assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a human cell line (e.g., THP-1 monocytic cells).
Methodology:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Stimulation (Optional but Recommended): To induce p38 MAPK phosphorylation, treat cells with a known activator such as Lipopolysaccharide (LPS) at a predetermined optimal concentration and duration.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.[1][10][11]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[21]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. myfshd.org [myfshd.org]
- 5. This compound ≥98% (HPLC) | 585543-15-3 [sigmaaldrich.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The recent clinical trial of this compound for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. Antinociceptive properties of this compound in two acute pain models in rats: behavioural analysis, immunohistochemistry, dose response, and comparison with usual analgesic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting: 8 Protocol Issues Solved [stressmarq.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Western Blots with the Western Blot Doctor™ | Bio-Rad [bio-rad.com]
- 16. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. fshdsociety.org [fshdsociety.org]
- 19. An open-label pilot study of this compound to evaluate the safety, tolerability, and changes in biomarker and clinical outcome assessments in participants with facioscapulohumeral muscular dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
addressing losmapimod cytotoxicity in primary cell cultures
Welcome to the technical support center for losmapimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cytotoxicity of this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GW856553X) is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and beta (p38β).[1][2] Its mechanism of action is centered on the inhibition of the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, cell differentiation, and apoptosis.[1][3] By inhibiting p38 MAPK, this compound can modulate the production of pro-inflammatory cytokines and other cellular processes.[3]
Q2: Is this compound expected to be cytotoxic to primary cells?
The cytotoxic potential of this compound is highly dependent on the cell type and experimental context. While inhibition of the p38 MAPK pathway can be associated with apoptosis in some cell lines, studies on primary cells have shown varied results.[4]
Notably, in primary patient-derived myotubes for Facioscapulohumeral Muscular Dystrophy (FSHD), this compound has been observed to reduce apoptosis and has shown minimal negative impact on myogenesis.[5] However, other p38 MAPK inhibitors have been shown to induce apoptosis in different cell types, such as macrophage-like cell lines.[4] Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific primary cell culture system.
Q3: What are the common off-target effects of p38 MAPK inhibitors that could contribute to cytotoxicity?
While this compound is a selective inhibitor of p38α/β MAPK, some p38 MAPK inhibitors have been reported to have off-target activities. For instance, the p38 inhibitor BIRB 796 has been shown to also inhibit c-Raf, Fyn, Lck, and JNK2 at various concentrations.[1] Such off-target effects could potentially contribute to unexpected cytotoxicity. It is important to consult literature for the specificity profile of the particular inhibitor being used and to include appropriate controls in your experiments.
Q4: At what concentrations is this compound typically used in cell culture?
Effective concentrations of this compound in cell culture can vary depending on the cell type and the specific endpoint being measured. For inhibition of p38α-dependent TNFα production in human peripheral blood mononuclear cells (PBMCs), an IC50 of 0.1 µM has been reported.[2] In studies with primary FSHD myotubes, concentrations around 1 µM have been used to demonstrate a reduction in apoptosis.[5] It is always recommended to perform a dose-response curve to determine the optimal non-toxic and efficacious concentration for your specific primary cell culture system.
Troubleshooting Guides
Issue 1: Unexpected High Cytotoxicity Observed in Primary Cell Cultures
If you are observing higher-than-expected cytotoxicity in your primary cell cultures when treating with this compound, consider the following troubleshooting steps:
Potential Cause & Troubleshooting Steps
-
High Concentration of this compound:
-
Solution: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for the desired biological effect and the CC50 (half-maximal cytotoxic concentration). This will help you identify a therapeutic window where you observe the desired effect with minimal cytotoxicity.
-
-
Solvent Toxicity:
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your primary cells. Run a vehicle control with the same concentration of solvent used in your experimental conditions.
-
-
Cell Type Sensitivity:
-
Solution: Primary cells can vary greatly in their sensitivity to kinase inhibitors. The observed cytotoxicity might be an on-target effect of p38 MAPK inhibition in your specific cell type. Consider using a lower, yet still effective, concentration or reducing the treatment duration.
-
-
Off-Target Effects:
-
Solution: If possible, use a structurally different p38 MAPK inhibitor as a control to see if the cytotoxic effect is specific to this compound or a general effect of p38 MAPK inhibition.
-
-
Culture Conditions:
-
Solution: Ensure your primary cells are healthy and not under stress from other culture conditions (e.g., high density, nutrient depletion), as this can sensitize them to drug treatment.
-
Issue 2: Difficulty in Distinguishing Between Cytotoxicity and Cytostatic Effects
It's important to differentiate whether a compound is killing cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).
Troubleshooting Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. The p38 MAPK inhibitor BIRB796 enhances the antitumor effects of VX680 in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measuring DUX4 Expression in the Presence of Losmapimod
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with losmapimod and measuring the expression of DUX4. This compound is a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor that has been investigated for its potential to suppress the aberrant expression of the Double Homeobox 4 (DUX4) gene, a key factor in the pathology of Facioscapulohumeral Muscular Dystrophy (FSHD).[1][2][3]
Measuring DUX4 expression accurately is notoriously challenging due to its low and stochastic expression in affected cells.[4][5] This guide provides detailed methodologies, quantitative data summaries, and visual aids to help overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to directly measure DUX4 mRNA and protein?
A1: Direct measurement of DUX4 is challenging for several reasons:
-
Stochastic and Low-Level Expression: DUX4 is expressed sporadically and at very low levels in affected muscle cells, often in only a small fraction of nuclei at any given time.[4][5][6] This "burst-like" expression makes consistent detection difficult.
-
Heterogeneity in Biopsies: Muscle biopsies are heterogeneous, containing a mix of muscle fibers, fibrotic tissue, and fat. The small number of DUX4-expressing myonuclei can be easily missed in a biopsy sample, leading to high variability in measurements.[7]
-
Technical Challenges: The low abundance of DUX4 mRNA and protein pushes the limits of detection for standard molecular biology techniques, requiring highly sensitive and optimized protocols.[8]
Q2: What are the recommended alternative methods to assess DUX4 activity when using this compound?
A2: Given the challenges with direct DUX4 measurement, assessing the expression of DUX4 target genes is the recommended and more reliable approach. DUX4 is a transcription factor that, when expressed, activates a downstream cascade of gene expression. These target genes are expressed at higher and more stable levels, making them excellent surrogate markers for DUX4 activity.[9][10]
Q3: Which DUX4 target genes are most reliable for measuring the effect of this compound?
A3: Several DUX4 target genes have been validated and are commonly used as biomarkers. These include:
-
MBD3L2 (Methyl-CpG binding domain protein 3-like 2) [11][12]
-
TRIM43 (Tripartite motif containing 43) [12]
-
SLC34A2 (Solute carrier family 34 member 2)
-
LEUTX (Leucine twenty homeobox) [11]
-
CCNA1 (Cyclin A1)
-
KHDC1L (KH domain containing 1 like)
-
PRAMEF6 (PRAME family member 6)
Fulcrum Therapeutics validated a panel of six DUX4 target genes for their clinical trials: CCNA1, KHDC1L, MBD3L2, PRAMEF6, SLC34A2, and ZSCAN4.
Q4: How does this compound affect myogenesis, and could this interfere with DUX4 expression measurements?
A4: Preclinical studies have shown that this compound, at concentrations that effectively reduce DUX4 expression, does not negatively impact myogenesis.[1][3] This is a critical consideration, as impaired differentiation could independently alter gene expression profiles. RNA-sequencing analyses have revealed that this compound selectively inhibits the DUX4 program with minimal off-target effects on the broader transcriptome of myotubes.[14]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effect of this compound on DUX4 and its target genes.
Table 1: In Vitro Dose-Dependent Inhibition of DUX4 Target Gene MBD3L2 by p38 Inhibitor PH-797804 in FSHD2 Myotubes
| Inhibitor Concentration (nM) | MBD3L2 mRNA Level (% of Control) |
| 0 | 100 |
| 0.1 | ~75 |
| 1 | ~25 |
| 10 | <10 |
| 100 | <5 |
| 1000 | <5 |
Data adapted from studies on clinically advanced p38 inhibitors.[11]
Table 2: In Vivo Dose-Dependent Inhibition of DUX4 and Target Genes by this compound in a Mouse Xenograft Model
| This compound Dose (mg/kg, twice daily) | DUX4 mRNA Reduction (%) | MBD3L2 mRNA Reduction (%) | ZSCAN4 mRNA Reduction (%) | LEUTX mRNA Reduction (%) |
| 6 | ~80 | ~80 | ~80 | ~80 |
| 18 | >90 | >90 | >90 | >90 |
Data represents approximate percentage reduction compared to vehicle-treated animals after 4 days of oral administration.[11]
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits p38α/β MAPK, suppressing DUX4 gene expression.
Caption: Workflow for assessing this compound's effect on DUX4 expression.
Troubleshooting Guides
RT-qPCR for DUX4 Target Genes
Issue: High variability between biological replicates.
-
Possible Cause: Inconsistent RNA quality or quantity.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions and harvesting time points.
-
Use a robust RNA extraction method to obtain high-quality, intact RNA. Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Accurately quantify RNA concentration before cDNA synthesis.
-
Issue: No or low amplification of target genes.
-
Possible Cause: Inefficient reverse transcription, poor primer design, or low target expression.
-
Troubleshooting Steps:
-
Use a high-quality reverse transcriptase and optimize the cDNA synthesis reaction.
-
Validate primer efficiency for each target gene. Use published and validated primer sequences where possible.
-
Increase the amount of cDNA template in the qPCR reaction.
-
Ensure that the myotubes have differentiated sufficiently, as DUX4 and its targets are often upregulated upon differentiation.[15]
-
Western Blot for DUX4 Protein
Issue: No DUX4 band detected.
-
Possible Cause: Extremely low protein abundance, inefficient protein extraction, or antibody issues.
-
Troubleshooting Steps:
-
Use a nuclear extraction protocol, as DUX4 is a nuclear protein.
-
Include protease inhibitors in all buffers.
-
Use a DUX4-overexpressing cell line as a positive control to validate the antibody and protocol.
-
Select a highly sensitive and specific DUX4 antibody. Several monoclonal antibodies have been developed that recognize different epitopes of the DUX4 protein.[16]
-
Immunofluorescence for DUX4 Protein
Issue: No specific nuclear staining for DUX4.
-
Possible Cause: Low number of DUX4-positive cells, antibody specificity, or incorrect protocol.
-
Troubleshooting Steps:
-
Screen a large number of cells, as only a small fraction are expected to be DUX4-positive.
-
Use a validated anti-DUX4 antibody suitable for immunofluorescence.[16]
-
Optimize fixation and permeabilization steps to ensure antibody access to the nucleus without destroying the epitope.
-
Include a positive control (e.g., cells transfected with a DUX4 expression vector) to confirm the staining protocol is working.
-
Detailed Experimental Protocols
Protocol 1: RT-qPCR for DUX4 Target Gene Expression
-
Cell Culture and Treatment:
-
Plate FSHD patient-derived myoblasts and differentiate into myotubes.
-
Treat myotubes with desired concentrations of this compound or vehicle (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a column-based kit or Trizol reagent according to the manufacturer's instructions.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and/or microfluidic electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a high-fidelity reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or probe-based master mix.
-
Use validated primers for DUX4 target genes (e.g., MBD3L2, ZSCAN4) and at least two stable housekeeping genes (e.g., GAPDH, B2M, RPLP0) for normalization.
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.
-
Protocol 2: Western Blot for DUX4 Protein
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For nuclear extracts, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against DUX4 (e.g., mouse monoclonal anti-DUX4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Immunofluorescence for DUX4 Protein
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips and treat with this compound or vehicle.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary anti-DUX4 antibody in blocking buffer overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount coverslips on slides and visualize using a fluorescence microscope.
-
References
- 1. fulcrumtx.com [fulcrumtx.com]
- 2. DUX4 expression activates JNK and p38 MAP kinases in myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdaconference.org [mdaconference.org]
- 4. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With this compound in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. Muscle pathology from stochastic low level DUX4 expression in an FSHD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. Culture Conditions Affect Expression of DUX4 in FSHD Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulcrumtx.com [fulcrumtx.com]
- 10. fulcrumtx.com [fulcrumtx.com]
- 11. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DUX4 and DUX4 downstream target genes are expressed in fetal FSHD muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. fulcrumtx.com [fulcrumtx.com]
- 15. scbt.com [scbt.com]
- 16. Immunodetection of Human Double Homeobox 4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events of Losmapimod in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for managing potential adverse events associated with the use of losmapimod in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta (p38α/β)[1][2][3]. The p38 MAPK signaling pathway is a key regulator of inflammatory responses. It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as TNF-α and IL-6. By inhibiting p38α/β, this compound aims to reduce the expression of genes that contribute to inflammation and muscle damage in certain disease models[4].
Q2: What are the potential adverse events observed with p38 MAPK inhibitors in animal studies?
As a class of compounds, p38 MAPK inhibitors have been associated with a range of potential adverse effects in preclinical studies. These can include:
-
Gastrointestinal issues: In a study involving rats, one animal receiving a high dose of this compound exhibited alternating constipation and diarrhea.
-
Hepatotoxicity: Some p38 MAPK inhibitors have been linked to elevated liver enzymes in animal models, suggesting a potential for liver toxicity[2].
-
Central Nervous System (CNS) effects: Preclinical safety studies in dogs for some p38 inhibitors have shown mechanism-based CNS inflammatory syndromes with chronic dosing.
-
Skin-related issues: Skin rashes have been reported as a toxicity in some preclinical studies of p38 MAPK inhibitors.
-
Immunosuppression: Due to its mechanism of action in modulating the inflammatory response, there is a theoretical risk of increased susceptibility to infections.
It is important to note that while this compound is a p38 MAPK inhibitor, it has been reported to be generally well-tolerated in human clinical trials, with most adverse events being mild to moderate[5][6][7]. Specific data on the incidence of adverse events in animal studies with this compound are not extensively available in the public domain.
Troubleshooting Guides
Troubleshooting Potential Adverse Events
| Observed Sign/Symptom | Potential Cause (related to p38 MAPK inhibition) | Recommended Action |
| Lethargy, weight loss, diarrhea/loose stools | Gastrointestinal distress | - Monitor food and water intake daily.- Perform daily body weight measurements.- Conduct regular cage-side observations for changes in fecal consistency.- If signs are severe or persistent, consult with the attending veterinarian about potential supportive care (e.g., fluid therapy) and consider dose reduction or temporary cessation. |
| Elevated ALT, AST, or bilirubin in serum | Potential hepatotoxicity | - Collect baseline blood samples before initiating dosing.- Monitor liver enzymes at regular intervals during the study.- If elevations are observed, consider reducing the dose or discontinuing treatment.- At the end of the study, perform histopathological analysis of liver tissue. |
| Skin lesions, erythema, or alopecia | Dermatological reaction | - Conduct daily visual inspections of the skin and fur.- Document any abnormalities with photographs.- If lesions develop, consult with the veterinary staff about potential topical treatments to prevent infection.- Consider the use of Elizabethan collars to prevent scratching. |
| Ataxia, tremors, or seizures | Potential neurotoxicity | - Perform regular neurological examinations (e.g., assessing gait, righting reflex).- If neurological signs are observed, immediately consult with the attending veterinarian.- Consider dose reduction or discontinuation of the study for the affected animal. |
Quantitative Data Summary
Specific quantitative data on adverse events for this compound in preclinical animal studies are not widely available in published literature. The following table is an illustrative example based on the types of findings that might be expected from a repeat-dose toxicology study of a p38 MAPK inhibitor. This is not actual data for this compound.
Illustrative Example: Summary of Potential Findings in a 28-Day Rat Toxicology Study
| Adverse Finding | Dose Group (mg/kg/day) | Incidence (n/N) | Severity |
| Gastrointestinal | |||
| Diarrhea | 100 | 2/10 | Mild |
| 300 | 5/10 | Mild to Moderate | |
| Hepatic | |||
| ALT Elevation (>2x baseline) | 100 | 1/10 | Mild |
| 300 | 4/10 | Mild to Moderate | |
| Dermal | |||
| Erythema | 300 | 2/10 | Mild |
Experimental Protocols
Protocol: Monitoring for Adverse Events in a Rodent Study
This protocol outlines a general procedure for monitoring animal health during a preclinical study with a novel compound like this compound.
1. Daily Observations:
- Cage-side observations: Conducted twice daily (morning and late afternoon).
- Parameters to observe:
- General appearance: Posture, grooming, activity level.
- Clinical signs: Lethargy, piloerection, abnormal gait, tremors, etc.
- Feces and urine: Presence, consistency, and color.
- Food and water consumption: Visually assessed daily and measured quantitatively weekly.
2. Weekly Assessments:
- Body weight: Measured and recorded for each animal.
- Detailed clinical examination: A more thorough hands-on examination of each animal, checking for skin abnormalities, changes in respiration, and any palpable masses.
3. Blood Sampling:
- Frequency: Pre-dose (baseline) and at specified time points during the study (e.g., weekly or bi-weekly).
- Parameters: Complete blood count (CBC) and serum clinical chemistry panel (including ALT, AST, bilirubin, creatinine, BUN).
- Procedure: Blood collected via appropriate methods for the species (e.g., tail vein, saphenous vein).
4. Reporting:
- Any unexpected adverse events, morbidity, or mortality must be immediately reported to the principal investigator and the attending veterinarian.
- Detailed records of all observations and measurements should be maintained for each animal.
Visualizations
Signaling Pathway of p38 MAPK Inhibition by this compound```dot
// Nodes Stress [label="Cellular Stress / Inflammatory Cytokines", fillcolor="#F1F3F4"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4"]; p38 [label="p38 MAPK (α/β)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., ATF2, MEF2C)", fillcolor="#F1F3F4"]; Inflammatory_Genes [label="Pro-inflammatory Gene Expression\n(e.g., TNF-α, IL-6)", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation & Muscle Damage", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> MKK3_6; MKK3_6 -> p38; p38 -> TranscriptionFactors; TranscriptionFactors -> Inflammatory_Genes; Inflammatory_Genes -> Inflammation; this compound -> p38 [arrowhead=tee, color="#EA4335", style=bold]; }
Caption: General workflow for a repeat-dose preclinical toxicology study.
Logical Relationship for Adverse Event Management
Caption: Decision-making process for managing adverse events in animal studies.
References
- 1. veterinary.rossu.edu [veterinary.rossu.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. inside.nku.edu [inside.nku.edu]
- 4. research.charlotte.edu [research.charlotte.edu]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. An open-label pilot study of this compound to evaluate the safety, tolerability, and changes in biomarker and clinical outcome assessments in participants with facioscapulohumeral muscular dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting losmapimod bioavailability in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the factors that can influence the in vivo bioavailability of losmapimod. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: The absolute oral bioavailability of this compound has been determined to be approximately 62%.[1][2] This was established in a clinical study involving healthy volunteers who received both an intravenous (IV) and an oral (PO) administration of the drug.
Q2: How does food impact the bioavailability of this compound?
A2: Co-administration of this compound with food is known to increase its systemic exposure.[3][4] Clinical trials have consistently administered this compound with food.[1][5][6] One study reported that food might increase the maximum plasma concentration (Cmax) by approximately 40% and the total exposure (AUC) by about 10% for the tablet formulation.[7]
Q3: Are there different oral formulations of this compound, and do they have different bioavailabilities?
A3: this compound has been administered in clinical studies as both a capsule and a tablet.[7] Studies have indicated that the pharmacokinetic profiles of the capsule and tablet formulations are similar.[7]
Q4: Does the pharmacokinetic profile of this compound differ between healthy volunteers and patient populations?
A4: Based on available data, the pharmacokinetic profiles of this compound are similar between healthy volunteers and patients with conditions such as Facioscapulohumeral Muscular Dystrophy (FSHD), rheumatoid arthritis (RA), and chronic obstructive pulmonary disease (COPD).[8][9]
Q5: Have any patient-specific factors been identified that influence this compound's pharmacokinetics?
A5: A population pharmacokinetic analysis identified sex, bodyweight, and age as factors that may have a minor influence on some pharmacokinetic parameters of this compound. However, the magnitude of these effects was not considered clinically significant to necessitate dose adjustments.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting/Considerations |
| High inter-subject variability in plasma concentrations. | Food Effect: Differences in food intake (timing, composition) relative to dosing can alter absorption. | Standardize food intake in study protocols. Ensure subjects adhere to fasting/fed state requirements. This compound exposure is known to increase with food.[3][4] |
| Patient Demographics: Minor influences of sex, bodyweight, and age on pharmacokinetics have been noted.[8] | In non-human studies, ensure homogeneity of the study population. In clinical studies, collect detailed demographic data for covariate analysis. | |
| Unexpectedly low plasma concentrations. | Fasting State: Administration of this compound in a fasted state may result in lower exposure compared to a fed state. | Administer this compound with a standardized meal to enhance and normalize absorption, as is common practice in clinical trials.[1][5][6] |
| Difficulty replicating pharmacokinetic data from the literature. | Formulation Differences: Although reported to be similar, minor differences between tablet and capsule formulations could exist. | Ensure the formulation used in your study is consistent with the one described in the reference literature. |
| Analytical Method Sensitivity: The bioanalytical method may not be sensitive enough to detect lower concentrations at later time points. | Validate the analytical method to ensure it has the required sensitivity and accuracy for the intended study. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound after Intravenous (IV) and Oral (PO) Administration in Healthy Volunteers
| Parameter | 3 mg IV | 15 mg PO |
| Cmax (µg/L) | 59.4 | 45.9 |
| AUC₀₋∞ (µg·h/L) | 171.1 | 528.0 |
| Absolute Oral Bioavailability (%) | - | 62% (90% CI: 56%, 68%) |
Data sourced from Barbour et al., 2013.[1][2]
Table 2: Pharmacokinetic Parameters of this compound (15 mg) in FSHD Subjects
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 85.0 ± 16.7 |
| AUC₀₋₁₂ (ng·h/mL) | 410 ± 50.3 |
Data sourced from Mellion et al., 2021.[9]
Experimental Protocols
1. Absolute Bioavailability Study (Based on Barbour et al., 2013)
-
Study Design: This was a two-part study in healthy volunteers. In one part, subjects received a single intravenous infusion of this compound. In another part, after a washout period, the same subjects received a single oral dose of this compound tablets.[1][2] The study was conducted in a fasted state, with subjects fasting for approximately 10 hours before receiving the drug.[10]
-
Dosing:
-
Pharmacokinetic Sampling: Blood samples were collected at predose and at multiple time points post-dose (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes, and 2, 3, 4, 6, 8, 10, 12, 16, and 24 hours) to determine the plasma concentrations of this compound.[10]
-
Analysis: Pharmacokinetic parameters, including Cmax and AUC, were calculated using noncompartmental methods. Absolute bioavailability was determined by comparing the dose-normalized AUC from the oral administration to the AUC from the intravenous administration.[1][2]
Visualizations
Caption: Factors influencing the bioavailability of this compound.
Caption: Workflow for a this compound absolute bioavailability study.
References
- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of this compound following a single intravenous or oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Fulcrum Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. fshdsociety.org [fshdsociety.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Population pharmacokinetics of this compound in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in Losmapimod Functional Outcome Measures
Welcome to the technical support center for losmapimod, a selective inhibitor of p38α/β mitogen-activated protein kinase (MAPK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting to minimize variability in functional outcome measures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms alpha (p38α) and beta (p38β).[1][2][3] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress and inflammation. By inhibiting p38α and p38β, this compound can modulate the production of pro-inflammatory cytokines and regulate the expression of genes involved in cellular stress responses, such as DUX4 in Facioscapular Humeral Muscular Dystrophy (FSHD).[4][5][6][7]
Q2: What are the key functional outcome measures for this compound in a preclinical setting?
A2: Key functional outcome measures for this compound in a preclinical setting, particularly in the context of FSHD research, include:
-
DUX4 Gene Expression: Measuring the mRNA levels of DUX4 and its target genes (e.g., ZSCAN4, MBD3L2, LEUTX) is a primary molecular outcome.[4][5][6]
-
Myoblast Differentiation and Myotube Formation: Assessing the impact of this compound on the differentiation of myoblasts into myotubes is crucial, as p38 MAPK can be involved in myogenesis.[4][8]
-
Cell Viability and Apoptosis: Determining the effect of this compound on muscle cell survival and death, particularly in the context of DUX4-induced cytotoxicity.[6]
-
Cytokine Release: Quantifying the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in response to inflammatory stimuli.[9]
Q3: What is a reliable method to confirm this compound's target engagement in vitro?
A3: A reliable method to confirm this compound's target engagement is to measure the phosphorylation status of downstream targets of p38 MAPK. A commonly used biomarker is the ratio of phosphorylated Heat Shock Protein 27 (pHSP27) to total HSP27.[10][11][12] A decrease in this ratio upon this compound treatment indicates successful inhibition of the p38 MAPK pathway.
Troubleshooting Guides
Western Blot Analysis of p38 Phosphorylation
Issue: No reduction in phosphorylated p38 (p-p38) levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound concentration or incubation time. | Refer to the In Vitro Experimental Parameters for this compound table below for recommended concentration ranges. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. A 1 µM concentration for 1 hour is a good starting point.[13] |
| Cell line is resistant or has low p38 MAPK activity. | Ensure your cell line expresses p38α and p38β. Some cell lines may have low basal p38 activity. Consider stimulating the pathway with an appropriate agonist (e.g., LPS, sorbitol) to induce p38 phosphorylation before this compound treatment.[11][12] |
| Technical issues with the Western blot. | Please refer to the general Western Blot Troubleshooting Guide below for common issues such as inefficient protein transfer, improper antibody dilutions, or inactive reagents.[14][15][16][17] |
| Degradation of this compound. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C).[1] Prepare fresh working solutions for each experiment. |
DUX4 Expression Analysis
Issue: High variability in DUX4 expression levels between replicates.
| Possible Cause | Troubleshooting Step |
| Stochastic nature of DUX4 expression. | DUX4 expression is known to be stochastic and variegated, with only a small percentage of nuclei expressing it at any given time.[18][19] Increase the number of biological replicates and consider pooling samples to average out the variability. |
| Suboptimal cell culture conditions. | DUX4 expression can be influenced by culture conditions. Factors like the type of serum (FBS vs. KOSR) and the presence of dexamethasone can significantly alter DUX4 levels.[18][20] Maintain consistent culture conditions across all experiments. |
| Myoblast differentiation state. | DUX4 expression is often induced upon myoblast differentiation.[21][22] Ensure that cells are at a consistent stage of differentiation when assessing DUX4 expression. |
| Issues with RNA extraction or qPCR. | Use a high-quality RNA extraction method and ensure the integrity of your RNA. For qPCR, use validated primers and appropriate reference genes for normalization.[4] |
Quantitative Data Summary
In Vitro Experimental Parameters for this compound
| Parameter | Value | Context | Reference |
| pKi | p38α: 8.1, p38β: 7.6 | Potency of inhibition | [1][2][3] |
| IC50 (enzymatic assay) | p38α: 23 nM, p38β: 138 nM | Inhibitory concentration | [9] |
| IC50 (LPS-stimulated TNF-α release) | 27 nM | In human peripheral blood mononuclear cells | [9] |
| Effective Concentration (in vitro) | 1 µM | For reducing p-p38 in THP-1 cells | [13] |
| Effective Concentration (in vitro) | 1 µM | For reducing DUX4 expression in FSHD myotubes | [6] |
Experimental Protocols
Protocol for Western Blotting of Phospho-p38 MAPK
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 1 hour). Include a vehicle control (e.g., DMSO) and a positive control for p38 activation (e.g., LPS or anisomycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
Protocol for Myoblast Differentiation Assay
-
Cell Seeding: Plate FSHD patient-derived myoblasts on a suitable extracellular matrix-coated surface in growth medium.
-
Differentiation Induction: When cells reach a high confluence, switch to a differentiation medium (typically low-serum).
-
This compound Treatment: Add this compound at the desired concentration to the differentiation medium. Include a vehicle control.
-
Incubation: Culture the cells for several days to allow for myotube formation. Replace the medium with fresh medium containing this compound every 2-3 days.
-
Assessment of Differentiation:
-
Morphological Analysis: Capture images of the cells at different time points to visually assess myotube formation (cell fusion and elongation).
-
Immunofluorescence: Fix the cells and stain for myogenic markers such as myosin heavy chain (MyHC) to quantify the differentiation index (percentage of nuclei within MyHC-positive cells).
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of myogenic differentiation markers (e.g., MYOG, CKM).[22]
-
Visualizations
Signaling Pathways and Workflows
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing p38 MAPK phosphorylation by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdaconference.org [mdaconference.org]
- 5. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. fulcrumtx.com [fulcrumtx.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Developmental regulators drive DUX4 expression in facioscapulohumeral muscular dystrophy | bioRxiv [biorxiv.org]
Technical Support Center: Navigating the Translation of Losmapimod from Preclinical to Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with losmapimod or similar p38 MAPK inhibitors. The content addresses specific challenges encountered during the translation of preclinical findings to clinical trials, with a focus on its development for Facioscapulohumeral Muscular Dystrophy (FSHD).
Frequently Asked Questions (FAQs)
Q1: What is the preclinical rationale for using this compound in FSHD?
This compound is a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs).[1] The scientific basis for its investigation in FSHD stems from the discovery that p38α/β MAPK is a modulator of DUX4 expression.[1] DUX4 is the transcription factor whose aberrant expression in skeletal muscle is the root cause of FSHD.[2][3] Preclinical studies using patient-derived muscle cells (myotubes) demonstrated that this compound could potently suppress the expression of DUX4 and its downstream target genes, leading to a restoration of a healthy muscle phenotype without negatively impacting myogenesis.[3]
Q2: Why did the Phase 2b (ReDUX4) clinical trial fail to meet its primary endpoint?
The primary endpoint of the ReDUX4 trial was the change from baseline in DUX4-driven gene expression in affected muscle tissue, as measured by needle biopsies.[4] The trial did not show a statistically significant difference between the this compound and placebo groups for this endpoint.[2] Several factors contributed to this outcome:
-
High Biomarker Variability: There was an unexpectedly large (approximately 1,000-fold) variation in DUX4-driven gene expression among patients at baseline.[4][5]
-
Biopsy and Assay Limitations: The needle biopsy procedure was imprecise, and the sampling of a scarce and dynamically expressed signal in a heterogeneous cell population proved not to be a robust method to detect treatment-related changes.[4][6]
Q3: If the primary biomarker endpoint failed, why was this compound advanced to a Phase 3 trial?
Despite failing to meet the primary biomarker endpoint, the ReDUX4 trial showed potential positive signals in several prespecified secondary and exploratory endpoints.[2] These included:
-
Reduced Muscle Fat Infiltration: Patients treated with this compound showed a reduction in the progression of muscle fat infiltration as measured by MRI.[4]
-
Improved Functional Outcomes: Improvements were observed in the "Reachable Workspace" (RWS), a measure of upper extremity function and range of motion, which is correlated with the ability to perform daily activities.[2][4]
-
Patient-Reported Outcomes: A greater number of patients in the this compound group reported feeling better compared to baseline than in the placebo group.[5]
These encouraging functional and structural outcomes informed the design of the Phase 3 REACH trial, which prioritized a functional endpoint (Reachable Workspace) over the problematic DUX4 biomarker.[6][7]
Q4: What were the results of the Phase 3 (REACH) clinical trial?
The Phase 3 REACH trial, which enrolled 260 participants, ultimately failed to demonstrate a statistically significant improvement in the primary endpoint, the absolute change from baseline in Reachable Workspace (RWS).[8] There were also no statistically significant differences observed in key secondary endpoints, including muscle fat infiltration and patient-reported outcomes. Following these disappointing results, the development of this compound for FSHD was suspended.[8]
Q5: What are the key takeaways and challenges for future FSHD drug development from the this compound trials?
The journey of this compound in FSHD highlights several critical challenges in translating preclinical data to clinical success for muscular dystrophies:
-
Preclinical Model Fidelity: The preclinical studies were largely conducted in vitro on immature muscle cells (myotubes).[7] The failure of this compound suggests that these models may not adequately represent the complex pathology of mature muscle in FSHD patients.[7] There is a pressing need for more predictive preclinical models, such as xenografts.[7]
-
Biomarker Development: A reliable biomarker that reflects target engagement and correlates with clinical outcomes is crucial. The high variability and technical challenges associated with measuring DUX4 expression in muscle biopsies proved to be a major hurdle.[4][6]
-
Endpoint Selection: While functional outcomes are clinically meaningful, they can be influenced by various factors and may require large and lengthy trials to show a significant effect. The disconnect between the molecular target (DUX4) and the functional outcomes observed in the Phase 2b trial remains a key area for further research.
Troubleshooting Guides
Issue: Discrepancy between in vitro DUX4 suppression and in vivo biomarker results.
| Potential Cause | Troubleshooting/Considerations |
| Model System Relevance | Preclinical in vitro models using myotubes may not fully recapitulate the environment of mature, fibrotic, and inflamed muscle in FSHD patients.[7] Consider using more complex models like 3D tissue cultures or animal xenograft models for target validation.[7] |
| Drug Exposure at Target | While Phase 1 data showed this compound reached muscle tissue,[9][10] it's crucial to confirm that concentrations are sufficient to inhibit p38 MAPK and suppress DUX4 in the relevant myonuclei over the dosing period. |
| Assay Sensitivity and Variability | The clinical biopsy and RT-PCR assay for DUX4 may lack the sensitivity and reproducibility to detect modest changes in a highly variable and stochastic target.[4][6] Explore less invasive and more integrated biomarkers (e.g., serum-based) or advanced imaging techniques. |
Issue: Lack of correlation between target engagement biomarker and functional outcomes.
| Potential Cause | Troubleshooting/Considerations |
| Complex Downstream Effects | The mechanism of this compound's potential functional benefit might be more complex than direct DUX4 suppression. p38 MAPK inhibition has broad anti-inflammatory and other cellular effects that could contribute to muscle health independently of DUX4 levels.[11][12] |
| Time Lag to Functional Improvement | Molecular changes may not immediately translate to measurable functional improvements. The duration of the clinical trial may have been insufficient to observe the full extent of the treatment effect on muscle structure and function. |
| Choice of Functional Endpoint | The selected functional endpoint (e.g., RWS) might not be sensitive enough to capture the specific benefits of the therapeutic intervention across a heterogeneous patient population.[6] |
Quantitative Data Summary
Table 1: this compound Pharmacokinetics (Phase 1)
| Dose | Population | Mean Cmax (ng/mL) | Mean AUC0-12 (ng*h/mL) | Muscle Concentration (ng/g) | Plasma-to-Muscle Ratio (at Tmax) |
| 15 mg BID | FSHD Subjects | 85.0 ± 16.7 | 410 ± 50.3 | 97.2 ± 22.4 | ~1 |
| 7.5 mg BID | FSHD Subjects | Approx. dose proportional | Approx. dose proportional | 42.1 ± 10.5 | ~0.67 |
Data from the Phase 1 study in healthy volunteers and FSHD patients.[10]
Table 2: Key Efficacy Results from this compound FSHD Clinical Trials
| Endpoint | Phase 2b (ReDUX4) - 48 Weeks | Phase 3 (REACH) - 48 Weeks |
| Primary Endpoint | No significant change in DUX4-driven gene expression (p=0.56).[2] | No significant improvement in Reachable Workspace (RWS) (p=0.75). |
| Muscle Fat Infiltration (MRI) | Trend towards reduced progression in this compound group.[4] | No significant difference (p=0.16). |
| Patient Global Impression of Change | More patients felt better on this compound vs. placebo.[5] | No statistically significant difference observed. |
Experimental Protocols
Key Experiment: DUX4-driven Gene Expression Analysis from Muscle Biopsy (as per ReDUX4 trial design)
-
Patient Selection: Identify patients with a genetically confirmed diagnosis of FSHD.
-
Biopsy Procedure: Under local anesthesia, perform a needle biopsy of a target muscle (e.g., tibialis anterior).
-
Sample Handling: Immediately flash-freeze the muscle tissue sample in liquid nitrogen and store at -80°C until analysis.
-
RNA Extraction: Homogenize the frozen tissue and extract total RNA using a suitable kit (e.g., TRIzol followed by column purification). Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for DUX4 target genes. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the relative expression of DUX4 target genes in post-treatment samples compared to baseline samples for both the active and placebo groups.
Note: This protocol is a generalized representation. Specific details of the assay used in the ReDUX4 trial, including the precise panel of DUX4 target genes and the statistical analysis plan, were developed by the sponsor.
Visualizations
Caption: Preclinical hypothesis for this compound's mechanism of action in FSHD.
Caption: Workflow of this compound's development for FSHD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulcrumtx.com [fulcrumtx.com]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. m.youtube.com [m.youtube.com]
- 6. neurologylive.com [neurologylive.com]
- 7. The recent clinical trial of this compound for the treatment of facioscapulohumeral muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musculardystrophyuk.org [musculardystrophyuk.org]
- 9. Fulcrum Therapeutics announces Phase 1 results of this compound in treatment of FSHD at the World Muscle Society Meeting - BioSpace [biospace.com]
- 10. Phase 1 clinical trial of this compound in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
Validation & Comparative
Comparative Guide to p38 MAPK Inhibitors for DUX4 Suppression: Losmapimod vs. Other Preclinical Compounds
For Researchers, Scientists, and Drug Development Professionals
The aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle is the underlying cause of Facioscapulohumeral Muscular Dystrophy (FSHD). A promising therapeutic strategy for this debilitating disease is the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, which has been identified as a key regulator of DUX4 expression. This guide provides a comparative analysis of losmapimod, a clinical-stage p38α/β inhibitor, and other preclinical p38 MAPK inhibitors, with a focus on their efficacy in suppressing DUX4.
Executive Summary
This compound and other clinically advanced p38 MAPK inhibitors, such as PH-797804, have demonstrated potent suppression of DUX4 expression in both in vitro and in vivo preclinical models of FSHD.[1] These findings have established p38 MAPK as a viable therapeutic target for FSHD. While this compound has advanced to clinical trials, a direct comparison of its preclinical efficacy with other p38 inhibitors provides valuable insights for ongoing research and development in this area. This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and PH-797804 in suppressing DUX4 and its target genes.
In Vitro Efficacy: Suppression of DUX4 Target Gene in FSHD Myotubes
| Compound | Target | Cell Type | Assay | IC50 | Source |
| This compound | MBD3L2 mRNA | FSHD Patient-Derived Myotubes | qRT-PCR | ~10-30 nM (estimated) | Fulcrum Therapeutics Presentation |
| PH-797804 | MBD3L2 mRNA | FSHD2 Myotubes (MB200) | qRT-PCR | 0.41 nM | Oliva et al., 2019[1] |
Note: The IC50 for this compound is an estimation based on the dose-response curve presented by Fulcrum Therapeutics, as a precise value was not available in the reviewed peer-reviewed literature.
In Vivo Efficacy: Suppression of DUX4 and Target Genes in a Mouse Xenograft Model
| Compound | Dose | Route of Administration | DUX4 mRNA Suppression | DUX4 Target Gene mRNA Suppression | Source |
| This compound | 6 mg/kg, BID | Oral | Not explicitly stated, but led to ~80% repression of target genes | ~80% (MBD3L2, ZSCAN4, LEUTX) | Oliva et al., 2019[1] |
| PH-797804 | 5 mg/kg, BID | Subcutaneous | ~80% | ~80% (MBD3L2, ZSCAN4, LEUTX) | Oliva et al., 2019[1] |
Experimental Protocols
In Vitro DUX4 Suppression Assay in FSHD Patient-Derived Myotubes
Objective: To determine the concentration-dependent inhibition of DUX4 and its target genes by p38 MAPK inhibitors in a cellular model of FSHD.
Methodology:
-
Cell Culture: Primary human myoblasts are isolated from muscle biopsies of FSHD patients and healthy donors. Myoblasts are cultured in growth medium until they reach confluence.
-
Differentiation: To induce myotube formation and DUX4 expression, the growth medium is replaced with a differentiation medium.
-
Compound Treatment: Differentiating myotubes are treated with a range of concentrations of the p38 MAPK inhibitor (e.g., this compound, PH-797804) or vehicle control (e.g., DMSO) for a specified period (e.g., 40-72 hours).[1]
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the myotubes. The expression levels of DUX4 and DUX4 target genes (e.g., MBD3L2, ZSCAN4) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1] Gene expression is normalized to a housekeeping gene.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.
In Vivo DUX4 Suppression in a Mouse Xenograft Model of FSHD
Objective: To evaluate the in vivo efficacy of p38 MAPK inhibitors in a mouse model that recapitulates human FSHD gene regulation.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD-scid-gamma) are used to prevent rejection of human cells.
-
Muscle Injury and Cell Transplantation: The tibialis anterior (TA) muscle of the mice is injured to create a receptive environment for the engraftment of human myoblasts. FSHD patient-derived myoblasts are then injected into the injured TA muscle.
-
Compound Administration: Once the xenograft is established, mice are treated with the p38 MAPK inhibitor (e.g., this compound orally, PH-797804 subcutaneously) or vehicle control for a defined period (e.g., 4-14 days).[1]
-
Tissue Collection and Analysis: The TA muscles are harvested, and RNA is extracted. The expression of human DUX4 and its target genes is measured by qRT-PCR using human-specific primers and probes.[1]
-
Data Analysis: The percentage of suppression of DUX4 and its target genes is calculated by comparing the treatment group to the vehicle control group.
Mandatory Visualizations
Signaling Pathway of p38 MAPK-Mediated DUX4 Suppression
Caption: p38 MAPK signaling pathway in DUX4 regulation.
Experimental Workflow for the FSHD Mouse Xenograft Model
Caption: FSHD mouse xenograft model experimental workflow.
References
Losmapimod in FSHD1 vs. FSHD2 Models: A Comparative Efficacy Analysis
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of losmapimod in preclinical models of Facioscaphulohumeral Muscular Dystrophy Type 1 (FSHD1) and Type 2 (FSHD2). The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of p38α/β MAPK inhibition for FSHD.
Facioscaphulohumeral muscular dystrophy (FSHD) is a genetic muscle disorder characterized by the aberrant expression of the DUX4 gene in skeletal muscle.[1] While FSHD1 is caused by a contraction of the D4Z4 macrosatellite repeat array on chromosome 4, FSHD2 results from mutations in genes essential for the epigenetic suppression of the D4Z4 region, such as SMCHD1.[1] Despite distinct genetic origins, both subtypes converge on the pathogenic expression of DUX4, making it a central therapeutic target.[2]
This compound, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, has been investigated as a potential treatment for FSHD.[3] The p38 MAPK signaling pathway is a key regulator of DUX4 expression.[4] Preclinical studies have demonstrated that this compound can reduce the expression of DUX4 and mitigate its downstream cytotoxic effects in cellular models of both FSHD1 and FSHD2.[5][6]
Clinical trials, including the Phase 2b ReDUX4 and Phase 3 REACH studies, have evaluated the safety and efficacy of this compound in individuals with FSHD.[7][8] The REACH trial enrolled participants with both FSHD1 and FSHD2.[3] However, the ReDUX4 and REACH trials did not meet their primary endpoints, and a significant clinical benefit of this compound compared to placebo was not demonstrated.[7][8] Consequently, the development of this compound for FSHD has been suspended.[8] Subgroup analyses from these trials specifically comparing the efficacy of this compound in FSHD1 versus FSHD2 participants are not publicly available.
This guide focuses on the preclinical data that directly compares the effect of this compound in FSHD1 and FSHD2 cellular models.
Preclinical Efficacy of this compound in FSHD1 vs. FSHD2 Myotubes
In vitro studies using myotubes derived from patients with FSHD1 and FSHD2 have shown that this compound reduces the expression of DUX4 target genes and inhibits apoptosis in both disease subtypes.[5]
| Biomarker | FSHD Model | Treatment | Outcome | Reference |
| DUX4 Target Gene Expression (MBD3L2 mRNA) | FSHD1 Patient-Derived Myotubes | This compound | Dose-dependent reduction in MBD3L2 expression | [5] |
| FSHD2 Patient-Derived Myotubes | This compound | Dose-dependent reduction in MBD3L2 expression | [5] | |
| Apoptosis (Cleaved Caspase-3) | FSHD1 Patient-Derived Myotubes | This compound | Reduction in cleaved caspase-3 levels | [5] |
| FSHD2 Patient-Derived Myotubes | This compound | Reduction in cleaved caspase-3 levels | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Results of this compound and antioxidants in FSHD - Institut de Myologie [institut-myologie.org]
- 2. musculardystrophynews.com [musculardystrophynews.com]
- 3. neurologylive.com [neurologylive.com]
- 4. myfshd.org [myfshd.org]
- 5. fulcrumtx.com [fulcrumtx.com]
- 6. neurology.org [neurology.org]
- 7. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
Losmapimod's Efficacy in Mitigating Muscle Fat Infiltration in FSHD: A Comparative Analysis
An in-depth review of losmapimod's performance in clinical trials against other therapeutic strategies for Facioscapulohumeral Muscular Dystrophy (FSHD), with a focus on the critical endpoint of muscle fat infiltration.
Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the DUX4 gene, leading to myotube death and subsequent replacement of muscle tissue with fat. This pathological hallmark, known as muscle fat infiltration (MFI), is a key indicator of disease progression and a critical target for therapeutic intervention. This compound, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, has been investigated as a potential treatment for FSHD by targeting the suppression of DUX4 expression. This guide provides a comprehensive comparison of this compound's effect on MFI with other therapeutic alternatives, supported by data from clinical trials.
This compound: Clinical Trial Data on Muscle Fat Infiltration
This compound has been evaluated in two key clinical trials in patients with FSHD: the Phase 2b ReDUX4 trial and the Phase 3 REACH trial. The findings regarding its effect on muscle fat infiltration have been a primary focus of these studies.
The Phase 2b ReDUX4 trial provided promising initial results. After 48 weeks of treatment, patients receiving this compound demonstrated a statistically significant slowing of muscle fat infiltration compared to those on placebo[1]. Specifically, the whole-body muscle fat infiltration (MFI) increased by only 0.03% in the this compound group, whereas the placebo group saw an increase of 0.52%, representing a difference of -0.49% (95% CI, –0.86 to –0.12; P = .01)[1]. These results suggested that this compound could have a meaningful impact on preserving muscle health[2][3][4].
However, the subsequent Phase 3 REACH trial did not replicate these statistically significant findings. In this larger study, participants receiving this compound showed an increase of 0.42% in MFI at week 48, while the placebo group showed an increase of 0.576%[5]. The difference between the two groups was not statistically significant (p-value = 0.16)[5][6]. While there was a numerical trend favoring this compound, the lack of statistical significance led to the suspension of the this compound program for FSHD[7].
Quantitative Data Summary: this compound vs. Placebo in Clinical Trials
| Clinical Trial | Treatment Group | Mean Change in Muscle Fat Infiltration (MFI) from Baseline | Comparison to Placebo | p-value |
| Phase 2b ReDUX4 | This compound (15 mg BID) | +0.03% | -0.49% | 0.01[1] |
| Placebo | +0.52% | |||
| Phase 3 REACH | This compound (15 mg BID) | +0.42% | -0.156% | 0.16[5] |
| Placebo | +0.576% |
Alternative Therapeutic Strategies and Their Impact on Muscle Health
While direct comparative trials of this compound against other drugs focusing on MFI are not available, several other therapeutic avenues are being explored for FSHD. These alternatives target different mechanisms of the disease.
DUX4-Targeting Therapies:
-
Delpacibart braxlosiran (AOC 1020): This investigational therapy by Avidity Biosciences is an antibody-oligonucleotide conjugate designed to reduce the expression of DUX4 mRNA. An early-stage clinical trial (FORTITUDE) involving 39 adults with FSHD showed encouraging results in reducing the decline in movement and muscle strength compared to placebo[8]. While specific data on MFI from this trial is not detailed in the provided results, the positive effects on muscle strength and damage markers suggest a potential benefit in preserving muscle integrity[8].
-
ARO-DUX4: Developed by Arrowhead Pharmaceuticals, this is an RNA interference (RNAi) therapeutic designed to specifically target and reduce the DUX4 protein[9]. It is currently in the early stages of development, and clinical data on its effect on MFI is not yet available.
Muscle Growth and Preservation Therapies:
-
Myostatin Inhibitors (e.g., RO7204239/gym 329): Myostatin is a protein that inhibits muscle growth. Inhibiting myostatin is being explored as a strategy to increase muscle mass and strength. While earlier trials with other myostatin inhibitors in FSHD have had mixed results, Roche is advancing RO7204239 into a Phase 2 clinical trial[10]. The primary focus of these therapies is on increasing muscle volume, and their direct impact on mitigating fat infiltration is an area for further investigation.
Anti-inflammatory and Antioxidant Approaches:
-
Antioxidant Supplementation: Oxidative stress is believed to play a role in the pathology of FSHD[11][12]. A small clinical trial investigating the effects of an antioxidant supplement (a combination of vitamin C, vitamin E, zinc, and selenium) in FSHD patients showed improvements in muscle volume and quality in the quadriceps, along with increased muscle strength[13][14]. While this study did not directly measure MFI in the same way as the this compound trials, the positive changes in muscle composition suggest a potential benefit.
Experimental Protocols
This compound Clinical Trials (ReDUX4 and REACH)
-
Study Design: Both were randomized, double-blind, placebo-controlled trials[1][15].
-
Participant Population: Adults aged 18-65 years with a confirmed diagnosis of FSHD1[1][15].
-
Intervention: Oral administration of this compound (15 mg twice daily) or a matching placebo[1][5].
-
Primary and Secondary Endpoints:
-
ReDUX4: The primary endpoint was the change in DUX4-driven gene expression. Secondary endpoints included MFI measured by whole-body MRI, Reachable Workspace (RWS), and patient-reported outcomes[1].
-
REACH: The primary endpoint was the change in RWS. Secondary endpoints included MFI, shoulder abductor strength, and patient-reported outcomes[5][15].
-
-
Muscle Fat Infiltration Measurement: MFI was quantified using magnetic resonance imaging (MRI) to assess the change in the proportion of fat within the muscles over the study period.
Antioxidant Supplementation Trial (NCT01596803)
-
Study Design: A randomized, placebo-controlled trial[14].
-
Participant Population: 20 adult patients with FSHD[14].
-
Intervention: Daily oral antioxidant supplementation (combination of vitamins and minerals) or placebo[13].
-
Muscle Assessment: Quadriceps muscle and fat volumes were evaluated by MRI, and muscle strength was also assessed[14].
Visualizing the Pathways and Processes
Caption: this compound's mechanism of action in FSHD.
Caption: Workflow of the this compound clinical trials.
Conclusion
The journey of this compound in the context of FSHD and its effect on muscle fat infiltration highlights both the promise and the challenges of developing therapies for this complex disease. While the initial Phase 2b ReDUX4 trial demonstrated a significant and encouraging reduction in MFI, the larger Phase 3 REACH trial did not confirm this effect with statistical significance. This underscores the complexities of FSHD pathology and the need for robust and reproducible clinical trial data.
Alternative therapeutic strategies are emerging, targeting various aspects of FSHD from the root cause of DUX4 expression to muscle growth and health. While these alternatives are in earlier stages of development and lack direct comparative data against this compound on the MFI endpoint, they represent a broadening and hopeful landscape for future FSHD treatments. Continued research and well-designed clinical trials will be crucial to validate the efficacy of these new approaches and to ultimately provide a treatment that can effectively combat the debilitating muscle degeneration characteristic of FSHD.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Fulcrum Therapeutics Announces Results from ReDUX4 Trial With this compound in Facioscapulohumeral Muscular Dystrophy Demonstrating Slowed Disease Progression & Improved Function [drug-dev.com]
- 3. fshdsociety.org [fshdsociety.org]
- 4. h [chriscarrinofoundation.org]
- 5. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 6. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for this compound in FSHD [synapse.patsnap.com]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. musculardystrophyuk.org [musculardystrophyuk.org]
- 9. Facioscapulohumeral Muscular Dystrophy - Pipeline Insight, 2025 [researchandmarkets.com]
- 10. fshdsociety.org [fshdsociety.org]
- 11. Are Antioxidants a Potential Therapy for FSHD? A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. musculardystrophynews.com [musculardystrophynews.com]
- 13. Results of this compound and antioxidants in FSHD - Institut de Myologie [institut-myologie.org]
- 14. Muscle strength, quantity and quality and muscle fat quantity and their association with oxidative stress in patients with facioscapulohumeral muscular dystrophy: Effect of antioxidant supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fshdsociety.org [fshdsociety.org]
A Head-to-Head Comparison of Losmapimod and Other p38 MAPK Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Its central role in inflammation has made it an attractive, albeit challenging, target for therapeutic intervention in a host of diseases.[2][3] Losmapimod (GW856553X), a selective inhibitor of the p38α and p38β isoforms, recently garnered significant attention for its potential as the first disease-modifying therapy for facioscapulohumeral muscular dystrophy (FSHD), a genetic disorder driven by the aberrant expression of the DUX4 gene.[4][5][6]
However, despite promising phase 2 results, the phase 3 REACH clinical trial for this compound in FSHD did not meet its primary or secondary endpoints, leading to the suspension of its development for this indication.[7][8] This outcome places this compound among a long list of p38 MAPK inhibitors that have failed in late-stage clinical trials for various indications, including rheumatoid arthritis, COPD, and cardiovascular disease.[1][2]
This guide provides a head-to-head comparison of this compound with other notable p38 MAPK inhibitors that have entered clinical development. We examine differences in selectivity and potency, present key clinical trial data for this compound, and provide detailed experimental methodologies to offer a comprehensive resource for researchers in the field.
Mechanism of Action: Targeting the p38 MAPK Pathway
The p38 MAPK family comprises four isoforms (α, β, γ, δ) that are activated by upstream kinases (MKK3, MKK6) in response to stimuli like pro-inflammatory cytokines (TNF-α, IL-1) and cellular stress.[1][9] Activated p38α, the most studied isoform, phosphorylates downstream targets, including transcription factors (e.g., ATF-2) and other kinases (e.g., MAPKAPK2/MK2), leading to the production of inflammatory mediators and other cellular responses.[1][10]
In the context of FSHD, p38α and p38β signaling is understood to be a requisite regulator for the expression of the DUX4 transcription factor, the root cause of the disease.[4][6] By inhibiting p38α/β, this compound was developed to suppress DUX4 expression and halt the downstream pathogenic cascade of muscle cell death and inflammation.[9]
Comparative Analysis of p38 MAPK Inhibitors
A significant challenge in developing p38 MAPK inhibitors has been achieving high selectivity to avoid off-target effects while maintaining efficacy, as many have failed in clinical trials.[2][3] this compound was noted for its selectivity for the α and β isoforms. The following table compares its preclinical potency with other p38 inhibitors that have been clinically tested.
| Table 1: Head-to-Head Comparison of p38 MAPK Inhibitor Potency | ||||
| Inhibitor | Target Isoform(s) | Potency (p38α) | Potency (p38β) | Clinical Development Summary |
| This compound | p38α, p38β | pKi = 8.1[11][12] | pKi = 7.6[11][12] | Failed Phase 3 for FSHD and previously for cardiovascular disease and COPD; development suspended.[1][7] |
| Doramapimod (BIRB-796) | p38α, p38β, p38γ, p38δ | IC₅₀ = 38 nM[7] | IC₅₀ = 65 nM[7] | An allosteric inhibitor; clinical development halted for rheumatoid arthritis and Crohn's disease due to lack of efficacy.[3] |
| Neflamapimod (VX-745) | p38α selective | IC₅₀ = 10 nM[13] | ~22-fold less potent than on p38α[13] | Development for rheumatoid arthritis was discontinued. Now in Phase 2 trials for Alzheimer's disease and Dementia with Lewy Bodies.[14][15][16] |
| Ralimetinib (LY2228820) | p38α, p38β | IC₅₀ = 5.3 nM[17] | IC₅₀ = 3.2 nM[17] | Investigated for various cancers; did not show significant efficacy in several Phase 2 trials. |
| SCIO-469 | p38α selective | IC₅₀ = 9 nM[17] | >1000-fold less potent than on p38α[17] | Failed to show efficacy in Phase 2 trials for rheumatoid arthritis.[17] |
Clinical Data Summary: this compound in FSHD
The most recent and comprehensive clinical evaluation of this compound was the Phase 3 REACH trial. This randomized, double-blind, placebo-controlled study enrolled 260 participants with FSHD.[5][8] The trial ultimately failed to demonstrate a statistically significant benefit of this compound over placebo at 48 weeks. An unexpected lack of functional decline in the placebo group contributed to the trial's inability to show a difference between the groups.[7]
| Table 2: Topline Results of the Phase 3 REACH Trial (this compound vs. Placebo at 48 Weeks) | |||
| Endpoint | This compound Group | Placebo Group | p-value |
| Primary Endpoint | |||
| Change in Reachable Workspace (RSA) | +0.013 (±0.007) improvement | +0.010 (±0.007) improvement | 0.75 |
| Secondary Endpoints | |||
| Change in Muscle Fat Infiltration (MFI) | +0.42% increase | +0.576% increase | 0.16 |
| Change in Shoulder Abductor Strength | +9.63% improvement | +2.24% improvement | 0.51[8] |
| Patient-Reported Outcomes (PGIC, Neuro-QoL) | No statistically significant difference observed | No statistically significant difference observed | N/A |
Experimental Protocols
In Vitro p38α Kinase Inhibition Assay
Reproducible assessment of inhibitor potency is critical. A common method is a biochemical kinase assay using a purified enzyme and a known substrate.
Objective: To determine the IC₅₀ value of a test compound against p38α kinase activity.
Materials:
-
Recombinant human p38α enzyme
-
ATF-2 fusion protein (substrate)[1]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system[18]
-
384-well assay plates
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. Further dilute in Kinase Assay Buffer to create 10X working concentrations.
-
Enzyme Preparation: Dilute the p38α enzyme to a working concentration (e.g., 15 nM) in Kinase Assay Buffer.[13]
-
Substrate/ATP Mix: Prepare a solution containing the ATF-2 substrate and ATP (at a concentration near its Km, e.g., 100 µM) in Kinase Assay Buffer.[1][13]
-
Assay Reaction:
-
To each well of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control).
-
Add 2 µL of the diluted p38α enzyme solution.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.[18]
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Alternatively, if using a radioactive assay with [γ-³²P]ATP, terminate the reaction by spotting the mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the kinase activity (luminescence or radioactive counts) against the log concentration of the inhibitor. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
REACH Phase 3 Clinical Trial Protocol (NCT05397470)
The workflow for the pivotal REACH trial provides a framework for late-stage clinical assessment in FSHD.
Conclusion
The journey of this compound, particularly its recent failure in the Phase 3 REACH trial, underscores the profound difficulty of translating preclinical promise into clinical efficacy for p38 MAPK inhibitors. While this compound demonstrated a favorable safety profile consistent with data from over 3,500 individuals in previous trials, it did not deliver a clinical benefit in FSHD.[6] The comparison with other inhibitors like dorapimod and neflamapimod reveals a common theme: despite potent enzymatic inhibition, achieving clinical success has been elusive across a range of inflammatory and degenerative diseases.
For researchers, the story of this compound highlights several key considerations: the potential for unexpected placebo performance in slowly progressing diseases, the critical need for highly sensitive and relevant clinical endpoints, and the ongoing challenge of isoform selectivity. While neflamapimod's pivot to neurodegenerative diseases offers a new avenue for the target class, the field requires continued innovation in inhibitor design and a deeper understanding of the nuanced roles of p38 MAPK isoforms in human disease to finally unlock the therapeutic potential of this pathway.
References
- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 2. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinically Advanced p38 Inhibitors Suppress DUX4 Expression in Cellular and Animal Models of Facioscapulohumeral Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. fulcrumtx.com [fulcrumtx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for this compound in FSHD [synapse.patsnap.com]
- 9. myfshd.org [myfshd.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 15. Neflamapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. scispace.com [scispace.com]
- 18. promega.com [promega.com]
Placebo Effect in Losmapimod FSHD Trials: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the clinical trial performance of losmapimod for Facioscaphumeral Muscular Dystrophy (FSHD), with a focus on the placebo response.
This guide provides a comprehensive analysis of the clinical trial data for this compound in the treatment of Facioscaphumeral Muscular Dystrophy (FSHD), with a particular emphasis on comparing the treatment effects to the placebo response. While this compound, a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), did not meet its primary endpoints in recent clinical trials, a detailed examination of the data offers valuable insights for future research and trial design in FSHD.[1][2][3][4][5]
Executive Summary
This compound was investigated as a potential treatment for FSHD due to its ability to modulate the expression of Double Homeobox 4 (DUX4), a key factor in the pathophysiology of the disease.[1][6] Clinical development included the Phase 2b ReDUX4 trial and the Phase 3 REACH trial.[2][3][4][7] Both studies failed to demonstrate a statistically significant effect of this compound on their primary endpoints compared to placebo.[2][3][4][5] However, analysis of secondary and exploratory endpoints in the ReDUX4 trial suggested some potential for this compound to slow disease progression, as measured by muscle fat infiltration and functional outcomes.[8][9] These promising signals were not replicated in the larger Phase 3 REACH trial.[3][4][5] This guide will dissect the quantitative outcomes, experimental designs, and underlying biological pathways to provide a clear comparison of the this compound and placebo arms in these key trials.
Data Presentation: Quantitative Outcomes of this compound FSHD Trials
The following tables summarize the key quantitative data from the ReDUX4 (Phase 2b) and REACH (Phase 3) clinical trials, comparing the performance of this compound against placebo.
ReDUX4 (Phase 2b) Trial Results
| Endpoint | This compound Group | Placebo Group | Difference | p-value |
| Primary Endpoint: Change in DUX4-driven gene expression (log2 scale) | 26.16 | 25.68 | 0.43 | 0.56[9] |
| Secondary Endpoint: Muscle Fat Infiltration (MFI) - Whole-body MSK-MRI (%) | 0.03 | 0.52 | -0.49 | 0.01[9] |
| Secondary Endpoint: Patients' Global Impression of Change (PGIC) (1-7 Likert scale) | - | - | -0.58 | 0.02[9] |
| Exploratory Endpoint: Timed Up & Go (TUG) time (seconds) | 0.16 | 0.74 | -0.58 | Not significant[9] |
REACH (Phase 3) Trial Results
| Endpoint | This compound Group | Placebo Group | p-value |
| Primary Endpoint: Change in Reachable Workspace (RWS) (RSA) | 0.013 (±0.007) improvement | 0.010 (±0.007) improvement | 0.75[4][5] |
| Secondary Endpoint: Muscle Fat Infiltration (MFI) by MRI (%) | 0.42% increase | 0.576% increase | 0.16[4][5] |
| Secondary Endpoint: Shoulder Abductor Strength (Hand-Held Dynamometry) | 9.63% improvement | 2.24% improvement | 0.51[4][5] |
Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is crucial for interpreting the results.
ReDUX4 (Phase 2b) Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase 2b trial.[2]
-
Participants: 80 individuals aged 18-65 years with a confirmed diagnosis of FSHD type 1 (FSHD1).[2][9][10]
-
Intervention: Participants were randomized 1:1 to receive either this compound (15 mg, twice daily) or a matching placebo for 48 weeks.[2][9]
-
Primary Endpoint: The primary endpoint was the change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[2][10]
-
Secondary and Exploratory Endpoints: These included assessments of muscle pathology via MRI (Muscle Fat Infiltration), functional capacity (Reachable Workspace, Timed Up & Go), and patient-reported outcomes (Patients' Global Impression of Change).[9][10]
REACH (Phase 3) Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 trial.[4]
-
Intervention: Participants were randomized 1:1 to receive either this compound (15 mg, twice daily) or a placebo over a 48-week treatment period.[4]
-
Primary Endpoint: The primary endpoint was the absolute change from baseline in Reachable Workspace (RWS).[4]
-
Secondary Endpoints: Secondary endpoints included Muscle Fat Infiltration (MFI) as measured by MRI and shoulder abductor strength.[4][5]
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and the structure of the clinical trials can aid in understanding the context of the results.
FSHD Pathophysiology and this compound's Mechanism of Action
Caption: Simplified signaling pathway in FSHD and the therapeutic target of this compound.
This compound Clinical Trial Workflow
Caption: Generalized workflow of the this compound Phase 2b and Phase 3 clinical trials.
Conclusion
The clinical development of this compound for FSHD underscores the challenges in translating preclinical findings into clinical efficacy. While the primary endpoints were not met, the data from the ReDUX4 and REACH trials provide a valuable resource for the FSHD research community. The observed placebo response in various functional and patient-reported outcomes highlights the importance of robust trial design and the need for sensitive and reliable endpoints in this slowly progressing disease. Future studies can build upon the lessons learned from the this compound trials to refine therapeutic strategies and improve the design of clinical investigations for FSHD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Safety and efficacy of this compound in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. musculardystrophyuk.org [musculardystrophyuk.org]
- 4. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of this compound in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 5. fshdsociety.org [fshdsociety.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. neurologylive.com [neurologylive.com]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. neurologylive.com [neurologylive.com]
- 10. neurology.org [neurology.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Losmapimod
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Losmapimod are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
This compound is classified as a Reproductive Toxicity Category 2 substance, meaning it is suspected of damaging fertility or the unborn child[1]. Therefore, it must be handled as a particularly hazardous substance. All personnel handling this compound must be trained on its specific hazards and the procedures outlined in this guide.
Key Hazard Information:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Reproductive Toxicity (Category 2) | Health Hazard | Warning | H361: Suspected of damaging fertility or the unborn child[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during weighing, solution preparation, and disposal, the following minimum PPE is mandatory:
| PPE Type | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloving recommended. | To prevent skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | A suitable respirator should be used if handling powders outside of a fume hood or glove box. | To prevent inhalation of dust. |
Step-by-Step Disposal Procedure
Due to its hazardous nature, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Segregation of Waste
-
All waste contaminated with this compound must be segregated from non-hazardous laboratory waste.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Step 2: Waste Containment
-
Solid Waste:
-
Collect in a clearly labeled, sealable hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect in a sealed, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvent used for the this compound solution.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpels) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Step 3: Labeling
-
All hazardous waste containers must be clearly labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard: "Reproductive Toxin".
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage
-
Store hazardous waste containers in a designated, secure area within the laboratory.
-
The storage area should be away from drains and incompatible chemicals[1].
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste[2][3][4].
Spill Management
In the event of a this compound spill, immediate action is required:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE as listed in section 2.
-
Containment:
-
For solid spills: Gently cover with an absorbent material to avoid raising dust.
-
For liquid spills: Absorb the spill with a compatible absorbent material.
-
-
Cleanup:
-
Carefully collect all contaminated materials (absorbent, broken glass, etc.).
-
Place all cleanup materials into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with soap and water or an appropriate laboratory decontaminant.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS office.
-
Visual Guide for this compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) for the most complete and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
